Product packaging for CA140(Cat. No.:)

CA140

Cat. No.: B1192431
M. Wt: 286.33
InChI Key: UQPZVGMQOFXKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CA140 is a novel dopamine analogue designed for neuroscience and neurodegenerative disease research. This blood-brain-barrier penetrant compound has demonstrated significant therapeutic potential in preclinical models, functioning primarily as a dopamine D1 receptor (DRD1) agonist . Its core research value lies in its multimodal mechanism of action. Studies show that this compound treatment ameliorates key Alzheimer's disease (AD) pathologies, including reducing Aβ plaque burden and tau hyperphosphorylation . Furthermore, it potently suppresses neuroinflammation by inhibiting NLRP3 inflammasome activation and modulating glial cell states, leading to a downregulation of reactive astrocytes and a promotion of homeostatic microglia . Importantly, in aged AD model mice, this compound treatment has been shown to rescue deficits in long-term memory, synaptic plasticity, and dendritic spine density, effects that are regulated through DRD1/Elk1 signaling . This profile makes this compound a critical research tool for investigating dopaminergic signaling, neuroinflammation, and developing novel therapeutic strategies for conditions like Alzheimer's disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33

IUPAC Name

N-(3,4-Dihydroxyphenethyl)-2-(methylamino)benzamide

InChI

InChI=1S/C16H18N2O3/c1-17-13-5-3-2-4-12(13)16(21)18-9-8-11-6-7-14(19)15(20)10-11/h2-7,10,17,19-20H,8-9H2,1H3,(H,18,21)

InChI Key

UQPZVGMQOFXKPE-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(O)C(O)=C1)C2=CC=CC=C2NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Non-self-polymerizing analog of dopamine (DA);  CA-140;  CA 140;  CA140

Origin of Product

United States

Foundational & Exploratory

The Dopamine Analogue CA140: A Multifaceted Modulator of Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CA140, a novel non-self-polymerizing dopamine analogue, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism of action is multifaceted, primarily involving the modulation of neuroinflammation through the dopamine D1 receptor (DRD1) signaling pathway. Experimental evidence from in vitro and in vivo models, particularly the 5xFAD mouse model of AD, demonstrates that this compound can attenuate key pathological hallmarks of the disease, including amyloid-beta (Aβ) and tau pathologies, while also rescuing synaptic and cognitive functions. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its impact on signaling pathways, presenting available data, outlining experimental protocols, and visualizing its complex interactions.

Core Mechanism of Action: Modulation of Neuroinflammation via DRD1 Signaling

The central mechanism of this compound in the context of Alzheimer's disease revolves around its ability to modulate neuroinflammatory responses by interacting with the dopamine D1 receptor (DRD1). Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a critical component of AD pathogenesis.[1] this compound has been shown to inhibit these neuroinflammatory responses.[1]

Impact on Microglia and Astrocytes

This compound treatment has been demonstrated to reduce the activation of both microglia and astrocytes in the 5xFAD mouse model of AD.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound downregulates the expression of proinflammatory cytokines.[1] Furthermore, in primary microglial cells from 5xFAD mice, this compound promotes a shift from a disease-associated microglial (DAM) phenotype towards a more homeostatic state. This is evidenced by an increase in the mRNA levels of homeostatic markers, such as cx3cr1 and p2ry12, and a decrease in markers associated with proliferative and lipid-accumulating microglia, like gpnmb and cln3.[2]

Similarly, this compound attenuates the reactivity of astrocytes. In primary astrocytes from 5xFAD mice, it suppresses the mRNA levels of markers associated with AD-reactive astrocytes, including s100β and cxcl10.[2] It also downregulates c1qa, a marker for the interaction between reactive astrocytes and disease-associated microglia.[2]

Direct Interaction with Amyloid-Beta

Beyond its effects on neuroinflammation, this compound has been found to directly bind to Aβ aggregates. This interaction can interfere with the fibrillation of Aβ and tau proteins, suggesting a direct role in mitigating the formation of amyloid plaques and neurofibrillary tangles.[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key intracellular signaling pathways, primarily downstream of the dopamine D1 receptor.

DRD1/ERK/STAT3 Pathway in Neuroinflammation

In the context of neuroinflammation, this compound inhibits the D1R/ERK/STAT3 signaling pathway.[1] Upon stimulation with inflammatory agents like LPS, the phosphorylation of Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) is increased, leading to a proinflammatory response. This compound has been shown to significantly downregulate this LPS-induced phosphorylation of both ERK and STAT3 in microglial cells.[1]

DRD1_ERK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRD1 DRD1 ERK ERK DRD1->ERK pERK p-ERK ERK->pERK Phosphorylation STAT3 STAT3 pERK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proinflammatory_Genes Proinflammatory Gene Transcription pSTAT3->Proinflammatory_Genes Promotes This compound This compound This compound->DRD1 Modulates LPS LPS LPS->DRD1 Activates DRD1_Synaptic_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRD1 DRD1 CaMKIIa CaMKIIα DRD1->CaMKIIa ERK ERK DRD1->ERK Elk1 Elk1 DRD1->Elk1 Synaptic_Plasticity_Genes Synaptic Plasticity Gene Expression CaMKIIa->Synaptic_Plasticity_Genes Promotes ERK->Synaptic_Plasticity_Genes Promotes Elk1->Synaptic_Plasticity_Genes Promotes This compound This compound This compound->DRD1 Activates Experimental_Workflow_InVivo start Start animal_model 5xFAD or WT Mice start->animal_model treatment Daily i.p. Injection (this compound or Vehicle) animal_model->treatment behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) treatment->tissue behavioral->tissue analysis Biochemical & Histological Analysis tissue->analysis end End analysis->end

References

Technical Guide: Synthesis of the Dopamine D2/D3 Receptor Agonist Pramipexole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of the dopamine analogue "CA140" is not described in the public scientific literature. Therefore, this guide provides a detailed synthesis pathway for Pramipexole, a well-established and clinically significant dopamine D2/D3 receptor agonist, as a representative example of this class of compounds.

Introduction

Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, is a non-ergoline dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[1] It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[2][3] The synthesis of Pramipexole in its enantiomerically pure (S)-form is crucial, as this isomer possesses the desired pharmacological activity.[4]

This technical guide outlines a scalable and efficient synthesis of Pramipexole, adapted from a process utilizing the Fukuyama alkylation protocol.[2][5] This method offers advantages in terms of handling intermediates, achieving high conversion rates, and maintaining optical purity throughout the synthesis.[2][5]

Overall Synthesis Pathway

The synthesis begins with the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, and proceeds through a four-step process involving protection of the exocyclic amine, N-alkylation, deprotection, and final salt formation to yield Pramipexole dihydrochloride monohydrate.[2][5]

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation start (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole intermediate1 (6S)-N-(2-amino-4,5,6,7- tetrahydrobenzothiazole-6-yl)- 2-nitrobenzenesulfonamide start->intermediate1   step1_reagent 2-Nitrobenzenesulfonyl chloride, Pyridine step1_reagent->intermediate1 intermediate2 (6S)-N-(2-amino-4,5,6,7- tetrahydrobenzothiazole-6-yl)- 2-nitro-N-propylbenzenesulfonamide intermediate1->intermediate2   step2_reagent 1-Iodopropane, K2CO3 step2_reagent->intermediate2 pramipexole_base Pramipexole (free base) intermediate2->pramipexole_base   step3_reagent Thioglycolic acid, LiOH step3_reagent->pramipexole_base final_product Pramipexole Dihydrochloride Monohydrate pramipexole_base->final_product   step4_reagent HCl (gas), Ethanol, H2O step4_reagent->final_product

Caption: Overall synthesis pathway for Pramipexole.[2][5]

Experimental Protocols

The following protocols are adapted from the publication "A Novel Scalable Synthesis of Pramipexole" in Organic Process Research & Development.[2]

Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide

  • Methodology: The starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is selectively protected at the exocyclic amino group using 2-nitrobenzenesulfonyl chloride.

  • Procedure:

    • Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in pyridine.

    • Cool the solution and add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below a specified limit.

    • Stir the reaction mixture until completion, monitored by an appropriate analytical method (e.g., TLC or HPLC).

    • Work up the reaction mixture by adding water and extracting with an organic solvent.

    • The organic phases are combined, dried, and concentrated to yield the protected intermediate.

Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide

  • Methodology: The protected intermediate undergoes N-alkylation with 1-iodopropane in the presence of a base.

  • Procedure:

    • Dissolve the protected intermediate in a suitable solvent (e.g., DMF).

    • Add potassium carbonate (K2CO3) and 1-iodopropane.

    • Heat the reaction mixture and stir until the reaction is complete.

    • After cooling, perform an aqueous workup and extract the product into an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to give the N-alkylated product.

Step 3: Synthesis of Pramipexole (free base)

  • Methodology: The nitrobenzenesulfonyl protecting group is removed using a nucleophilic thiol, such as thioglycolic acid, in the presence of a base.[2]

  • Procedure:

    • Prepare a solution of lithium hydroxide (LiOH) in ethanol and cool to 0-5 °C.[2]

    • Add thioglycolic acid, maintaining the temperature below 25 °C.[2]

    • Add the ethanolic solution of the N-alkylated intermediate.[2]

    • After the reaction is complete, replace the ethanol with dichloromethane and perform an alkaline extraction to remove the byproduct.[2]

    • The organic phases containing the Pramipexole free base are collected and concentrated.[2]

Step 4: Synthesis of Pramipexole Dihydrochloride Monohydrate

  • Methodology: The free base is converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.[2]

  • Procedure:

    • To the concentrated solution of Pramipexole free base, add ethanol and water.[2]

    • Cool the solution to approximately -10 °C.[2]

    • Pass gaseous hydrogen chloride (HCl) through the solution to precipitate the salt.[2]

    • The suspension is further cooled to -15 °C, and the solid product is collected by filtration.[2]

    • The crude product is dried to yield Pramipexole dihydrochloride monohydrate.[2]

    • Further purification is achieved by recrystallization from a methanol/ethanol mixture.[2]

Quantitative Data

StepProductYieldPurity (HPLC)
1-3Crude Pramipexole (from intermediate)54%Not specified
4Crude Pramipexole Dihydrochloride Monohydrate70%94.4%
Recrystallization 1Purified Salt77%99.6%
Recrystallization 2Final Product84%99.8%
Data adapted from "A Novel Scalable Synthesis of Pramipexole".[2]

Dopamine D2 Receptor Signaling Pathway

Pramipexole exerts its therapeutic effect by acting as an agonist at D2 and D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space pramipexole Pramipexole d2_receptor Dopamine D2 Receptor pramipexole->d2_receptor Binds to g_protein Gi/o Protein d2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cellular_response Decreased Cellular Response (e.g., reduced neuronal excitability) camp->cellular_response Leads to HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Pramipexole Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Buffer) sample->dissolve filter Filter through 0.45µm filter dissolve->filter hplc_system HPLC System (Inertsil ODS-3 Column) filter->hplc_system detector UV Detector (264 nm) hplc_system->detector mobile_phase Mobile Phase Gradient (Buffer & Acetonitrile) mobile_phase->hplc_system chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Peak Areas (Pramipexole vs. Impurities) chromatogram->quantify report Report Purity (%) quantify->report

References

Unraveling the Identity of CA140: A Search for a Neuronal Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and public databases have revealed no specific neuroactive compound or drug candidate publicly designated as "CA140." Extensive searches for "this compound" in the context of in vitro neuronal cell studies, drug development, or as a chemical inhibitor or agonist have not yielded any relevant results.

The designation "this compound" appears in unrelated contexts, including a catalog number for Calcium Chloride, Dihydrate, USP, EP, BP, JP from Spectrum Chemical, a superplasticizer for the construction industry named FLUBE this compound, and as a route number for a state highway in California. These findings are not pertinent to the requested in-depth technical guide on the effects of a compound on neuronal cells.

It is plausible that "this compound" represents an internal codename for a compound under early-stage development within a pharmaceutical or biotechnology company. Such internal designations are common practice before a compound is publicly disclosed through patents or scientific publications. Without any public disclosure, information regarding its chemical structure, biological targets, and effects on neuronal cells remains confidential.

Consequently, the core requirements of the user's request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways for a compound identified as this compound—cannot be fulfilled at this time due to the absence of publicly available information on a neuro-centric molecule with this identifier.

Further progress on this topic would be contingent on the disclosure of the chemical identity and biological activity of the compound referred to as this compound. Researchers, scientists, and drug development professionals interested in this specific molecule would need to consult internal documentation or await its formal introduction to the scientific community.

The Dopamine Analogue CA140: A Technical Overview of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available preclinical data on CA140, a novel dopamine analogue with therapeutic potential in Alzheimer's disease. The information presented is based on the primary research conducted to date, focusing on its mechanism of action and initial characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound is a dopamine analogue that has been shown to penetrate the blood-brain barrier and modulate neuroinflammatory responses.[1] Preclinical studies have investigated its effects on the pathological hallmarks of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathology, as well as its impact on synaptic function and cognition.

Pharmacokinetics and Bioavailability

To date, a comprehensive pharmacokinetic and bioavailability profile for this compound has not been published in the peer-reviewed literature. Key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) are not yet publicly available.

The only available data point related to the distribution of this compound comes from a study by Chae et al. (2024), which is summarized in the table below.[1]

Table 1: Available Distribution Data for this compound

ParameterValueSpeciesSource
Brain:Plasma Concentration Ratio1.91 ± 0.22Mouse[1]

This ratio suggests that this compound can cross the blood-brain barrier and achieve a higher concentration in the brain tissue relative to the plasma.[1]

Experimental Protocols

The following methodologies are derived from the primary research publication on this compound by Chae et al. (2024).

Animal Studies
  • Animal Models:

    • Wild-type (WT) mice were used to assess the effects of this compound on cognitive and synaptic function under normal physiological conditions.

    • 8-month-old 5xFAD mice, a transgenic model of Alzheimer's disease, were used to investigate the therapeutic effects of this compound on AD-related pathology.[1]

  • Drug Administration:

    • This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

    • The vehicle control used was 10% Dimethyl Sulfoxide (DMSO) in a suitable buffer.

    • The treatment duration varied depending on the specific experiment, ranging from 10 to 17 days.[1]

Stereotaxic Surgery for AAV Injection
  • Objective: To investigate the dopamine D1 receptor (DRD1)-dependent effects of this compound on cognitive function.

  • Procedure:

    • 8-month-old 5xFAD mice were anesthetized and placed in a stereotaxic frame.

    • Adeno-associated virus (AAV) vectors carrying either an shRNA targeting mouse DRD1a (AAV-eGFP-U6-mDRD1a-shRNA) or a control shRNA (AAV-eGFP-U6-shRNA) were injected into the bilateral hippocampal CA1 region.

    • The stereotaxic coordinates for injection were: -2.0 mm anterior-posterior (AP), ±1.5 mm medial-lateral (ML), and -1.55 mm dorsal-ventral (DV) from the bregma.

    • A total volume of 1.0 μL of the AAV solution was injected at a flow rate of 0.3 μL/min.

    • The surgical site was sutured, and the animals were allowed to recover for 21 days before the commencement of the this compound or vehicle treatment regimen.[1]

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its therapeutic effects in the context of Alzheimer's disease, based on the findings of Chae et al. (2024).

CA140_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcomes Therapeutic Outcomes This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Elk1 Elk1 Signaling DRD1->Elk1 In 5xFAD mice CaMKIIa_ERK CaMKIIα / ERK Signaling DRD1->CaMKIIa_ERK In WT mice Amelioration Amelioration of Aβ/tau Pathology Elk1->Amelioration Neuroinflammation Reduction of Neuroinflammation Elk1->Neuroinflammation Cognitive_Function Improved Cognitive & Synaptic Function CaMKIIa_ERK->Cognitive_Function

Caption: Proposed signaling pathway of this compound in Alzheimer's disease models.

Experimental Workflow for In Vivo Studies

This diagram outlines the general experimental workflow for the in vivo studies investigating the effects of this compound in the 5xFAD mouse model of Alzheimer's disease.

CA140_Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase AAV_Injection AAV-shDRD1a or AAV-shControl Injection (Stereotaxic Surgery in 5xFAD mice) Recovery 21-Day Recovery Period AAV_Injection->Recovery Treatment_Regimen Daily i.p. Injection of this compound (30 mg/kg) or Vehicle (10% DMSO) (14 Days) Recovery->Treatment_Regimen Behavioral_Tests Behavioral Tests (Days 15-17) Treatment_Regimen->Behavioral_Tests Tissue_Analysis Post-mortem Brain Tissue Analysis Behavioral_Tests->Tissue_Analysis

Caption: In vivo experimental workflow for this compound studies in 5xFAD mice.

References

Whitepaper: Early Research Findings on the Efficacy of CA140 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate technical guide on the early research findings of CA140 efficacy, it is essential to first distinguish between the two different therapeutic agents identified under similar names in early research:

  • This compound (Dopamine Analogue): A compound investigated for its potential in treating Alzheimer's disease.[1][2]

  • A140 (also KL140-III-02): An investigational drug for the treatment of metastatic colorectal cancer.[3]

This guide will focus on the dopamine analogue this compound due to the greater availability of detailed preclinical data on its mechanism of action and efficacy, aligning with the request for an in-depth technical whitepaper.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Recent preclinical studies have identified this compound, a novel dopamine analogue, as a promising therapeutic candidate for Alzheimer's disease (AD). This document synthesizes the early research findings on the efficacy of this compound, detailing its impact on key AD pathologies, including amyloid-beta and tau aggregation, neuroinflammation, and synaptic and cognitive deficits. We present quantitative data from key experiments in structured tables, provide detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a dopamine analogue that has demonstrated neuroprotective and restorative effects in cellular and animal models of Alzheimer's disease.[1][2] The primary mechanism of action appears to be the modulation of the Dopamine D1 Receptor (DRD1) signaling pathway, which plays a crucial role in memory, learning, and cognitive function.[1] Research suggests that this compound may also directly interact with amyloid-beta (Aβ) peptides, potentially interfering with their aggregation.[1][2] The compound has been shown to ameliorate Aβ and tau pathology, reduce neuroinflammation, and rescue synaptic and cognitive functions in 5xFAD mice, a well-established animal model of AD.[1][2]

Efficacy Data

The following tables summarize the key quantitative findings from early studies on this compound.

Table 1: Effects of this compound on Neuroinflammation Markers in Primary Microglia and Astrocytes from 5xFAD Mice [1][2]

Cell TypeMarkerFunctionEffect of this compound Treatment
Primary Microglia cx3cr1Homeostatic microglia markerIncreased mRNA levels
p2ry12Homeostatic microglia markerIncreased mRNA levels
gpnmbProliferative microglia markerDecreased mRNA levels
cln3Lipid-droplet-accumulating microglia markerDecreased mRNA levels
Primary Astrocytes s100βAD-associated reactive astrocyte markerSuppressed mRNA levels
cxcl10AD-associated reactive astrocyte markerSuppressed mRNA levels

Table 2: Effects of this compound on Cognitive and Synaptic Function [1][2]

ModelDeficit ModelMeasured OutcomeEffect of this compound Treatment
Wild-Type Mice Scopolamine-inducedLong-term memory deficitsRescued deficits
Scopolamine-inducedDendritic spine number reductionRescued deficits
Scopolamine-inducedLong-Term Potentiation (LTP) impairmentRescued impairment
Aged 5xFAD Mice Age-relatedCognitive functionImproved function
Age-relatedSynaptic functionImproved function

Experimental Protocols

Animal Models
  • Model: 5xFAD transgenic mice were used as a model for Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to aggressive amyloid deposition. Wild-type (WT) littermates were used as controls.

  • Treatment: this compound was administered to aged 5xFAD mice to assess its effects on AD pathology and cognitive function.[1][2] For acute memory deficit studies, WT mice were injected with scopolamine.[1][2]

Cell Culture Experiments
  • Primary Glial Cell Cultures: Primary microglial and astrocyte cultures were established from the cerebral cortices of neonatal 5xFAD mice. These cultures were treated with this compound to evaluate its effects on neuroinflammatory markers. Gene expression was quantified using quantitative real-time PCR (qRT-PCR) for markers such as cx3cr1, p2ry12, gpnmb, cln3, s100β, and cxcl10.[1][2]

  • Primary Hippocampal Neuron Cultures: Primary hippocampal neurons were cultured to study the effects of this compound on neuronal signaling, dendritic spine formation, and long-term memory.[1]

Behavioral and Electrophysiological Assays
  • Long-Term Memory Assessment: Scopolamine was used to induce long-term memory deficits in WT mice. The ability of this compound to rescue these deficits was likely assessed using standard behavioral paradigms such as the Morris water maze or contextual fear conditioning.[1][2]

  • Long-Term Potentiation (LTP) Measurement: LTP, a cellular correlate of learning and memory, was measured in hippocampal slices. The impairment of LTP by scopolamine and its rescue by this compound was evaluated to assess the compound's effect on synaptic plasticity.[1][2]

Molecular and Cellular Biology Techniques
  • Western Blotting and Immunofluorescence Staining: These techniques were utilized to quantify the levels of key proteins involved in AD pathology (e.g., Aβ, tau) and neuronal signaling pathways (e.g., DRD1, Elk1, CaMKIIα, ERK) in brain tissue and cell lysates.[2]

  • Dendritic Spine Analysis: The number and morphology of dendritic spines, which are critical for synaptic transmission, were analyzed in cultured neurons and brain tissue to assess the impact of this compound on synaptic structure.[1][2]

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathways of this compound

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its therapeutic effects in different cell types.

CA140_Signaling_Aged_5xFAD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Binds to Elk1 Elk1 DRD1->Elk1 Activates Cognitive Improved Cognitive/ Synaptic Function Elk1->Cognitive Pathology Ameliorated AD Pathology Elk1->Pathology

Caption: this compound signaling in aged 5xFAD mice.

CA140_Signaling_Hippocampal_Neurons This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 CaMKIIa CaMKIIα DRD1->CaMKIIa ERK ERK DRD1->ERK Memory Long-Term Memory Promotion CaMKIIa->Memory Spine Dendritic Spine Formation ERK->Spine

Caption: this compound signaling in primary hippocampal neurons.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

CA140_Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis & Conclusion AnimalModel 5xFAD & WT Mice Treatment This compound Administration AnimalModel->Treatment Behavior Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavior Electro Electrophysiology (LTP) Treatment->Electro Tissue Tissue Collection & Analysis Behavior->Tissue Electro->Tissue Data Quantitative Data Analysis Tissue->Data CellCulture Primary Neuron & Glia Cultures CA140_Treat This compound Treatment CellCulture->CA140_Treat qPCR qRT-PCR for Inflammatory Markers CA140_Treat->qPCR Western Western Blot for Signaling Proteins CA140_Treat->Western IF Immunofluorescence for Spine Density CA140_Treat->IF qPCR->Data Western->Data IF->Data Conclusion Conclusion on Efficacy & MOA Data->Conclusion

Caption: A representative experimental workflow for this compound evaluation.

Conclusion and Future Directions

The early research on the dopamine analogue this compound indicates its significant potential as a disease-modifying therapy for Alzheimer's disease. By modulating DRD1 signaling, this compound appears to combat key aspects of AD pathology, including neuroinflammation and synaptic dysfunction, leading to improved cognitive outcomes in preclinical models.[1][2] Future research should focus on long-term safety and efficacy studies in more advanced animal models, as well as pharmacokinetic and pharmacodynamic profiling to determine its suitability for clinical development. Further elucidation of the direct interaction between this compound and Aβ peptides could also open new avenues for therapeutic intervention.

References

The Role of CA140 in Modulating Dopamine D1 Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the dopamine analogue CA140 and its modulatory effects on the Dopamine D1 Receptor (DRD1) signaling pathway. Drawing from recent findings, this document details the mechanism of action of this compound, presents available data in a structured format, and offers comprehensive experimental protocols for key assays. Included are visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of the compound's biological activity. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting dopaminergic systems, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Introduction

The dopamine D1 receptor (DRD1) is a critical G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating motor control, cognition, and reward pathways. Dysregulation of DRD1 signaling has been implicated in a variety of neurological and psychiatric disorders. This compound, a novel dopamine analogue, has recently emerged as a modulator of DRD1 signaling, demonstrating potential therapeutic effects in preclinical models of Alzheimer's disease.[1][2] This compound has been shown to alleviate disease pathology, mitigate neuroinflammation, and restore synaptic and cognitive functions, primarily through its interaction with DRD1.[1][2][3] Understanding the precise mechanisms by which this compound modulates DRD1 signaling is crucial for its further development as a therapeutic agent.

Mechanism of Action of this compound on DRD1 Signaling

This compound functions as a DRD1 agonist, initiating downstream signaling cascades typically associated with the activation of this receptor. The primary mechanism involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets.

In specific cellular contexts, the modulatory effects of this compound on DRD1 signaling have been shown to diverge into distinct pathways:

  • In primary hippocampal neurons and wild-type mice: this compound promotes long-term memory and dendritic spine formation through the activation of the DRD1/CaMKIIα/ERK signaling pathway .[1][2][3]

  • In a 5xFAD mouse model of Alzheimer's disease: The therapeutic effects of this compound on cognitive and synaptic function are mediated by the DRD1/Elk1 signaling pathway .[1][2]

These findings suggest that this compound's modulation of DRD1 signaling is context-dependent, influencing different downstream effectors in normal versus pathological conditions.

DRD1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DRD1 DRD1 This compound->DRD1 Binds to G_protein Gs Protein DRD1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CaMKIIa CaMKIIα PKA->CaMKIIa Phosphorylates (in Hippocampal Neurons) ERK ERK CaMKIIa->ERK Activates Elk1 Elk1 ERK->Elk1 Phosphorylates (in 5xFAD mice) Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) Elk1->Gene_Expression Regulates

Caption: this compound-mediated DRD1 signaling pathways.

Data Presentation

The following tables summarize the available quantitative and qualitative data regarding the interaction of this compound with the DRD1 signaling pathway.

Table 1: Pharmacological Profile of this compound at DRD1

ParameterValueMethodCell LineReference
Binding Affinity (Ki/Kd) Not Reported---
Functional Activity AgonistcAMP AssayHEK293[2]
EC50/IC50 Not Reported---

Table 2: Concentrations of Compounds Used in Key In Vitro Experiments

CompoundConcentration(s)PurposeReference
This compound 10 µM, 50 µM, 100 µMTest Compound (cAMP Assay)[2]
Dopamine (DA) 10 µM, 100 µMPositive Control (cAMP Assay)[2]
A77636 5 µMDRD1 Agonist Control[2]
LE300 10 µMDRD1 Antagonist[2]

Table 3: Observed Effects of this compound on Downstream Signaling Molecules

Signaling MoleculeEffectExperimental ModelMethodReference
cAMP IncreasedHEK293 cells expressing DRD1ELISA[2]
p-CaMKIIα IncreasedWild-Type MiceWestern Blot[1]
p-ERK IncreasedWild-Type MiceWestern Blot[1]
p-Elk1 Increased5xFAD MiceWestern Blot[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DRD1 Agonist Activity Assessment via cAMP Assay

This protocol was utilized to determine whether this compound acts as a DRD1 agonist or antagonist.

cAMP_Assay_Workflow start Start seed_cells Seed HEK293 cells (30 x 10^4 cells/well in 12-well plates) start->seed_cells transfect Transfect with eGFP-tagged DRD1 constructs using FuGENE® 6 seed_cells->transfect incubate_24h_1 Incubate for 24 hours transfect->incubate_24h_1 wash Wash with serum-free media incubate_24h_1->wash pretreat Pre-treat with DRD1 antagonist (LE300, 10 µM) or vehicle (DMSO) for 30 minutes wash->pretreat treat Treat with: - this compound (10, 50, or 100 µM) - Dopamine (10 or 100 µM) - A77636 (5 µM) - Vehicle (1% DMSO) for 1 hour pretreat->treat lyse Resuspend in 0.1 M HCl buffer and incubate for 10 minutes at RT treat->lyse centrifuge Centrifuge at 600 x g for 10 minutes at 4°C lyse->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant elisa Measure cAMP levels using ELISA kit collect_supernatant->elisa end End elisa->end

Caption: Experimental workflow for the cAMP assay.

Materials:

  • HEK293 cells

  • Opti-MEM® (Invitrogen)

  • Fetal Bovine Serum (FBS, Life Technologies, Inc.)

  • eGFP-tagged DRD1 constructs

  • FuGENE® 6 (Roche)

  • DRD1 antagonist: LE300

  • DRD1 agonist: A77636

  • Dopamine (DA)

  • This compound

  • DMSO

  • 0.1 M HCl buffer

  • cAMP Complete ELISA Kit (Enzo Life Sciences)

  • 12-well plates

Procedure:

  • Cell Culture: Maintain HEK293 cells in Opti-MEM® supplemented with 10% FBS in a 5% CO2 incubator.

  • Seeding: Seed the cells in 12-well plates at a density of 30 x 10^4 cells per well.

  • Transfection: Twenty-four hours after seeding, transiently transfect the cells with eGFP-tagged DRD1 constructs or control constructs using FuGENE® 6 according to the manufacturer's protocol.

  • Pre-treatment: Twenty-four hours post-transfection, wash the cells with serum-free media. Treat the cells with either the DRD1 antagonist LE300 (10 µM) or vehicle (DMSO) for 30 minutes.

  • Treatment: Following pre-treatment, treat the cells with a DRD1 agonist (A77636, 5 µM), dopamine (10 or 100 µM), this compound (10, 50, or 100 µM), or vehicle (1% DMSO) for 1 hour.

  • Cell Lysis: Resuspend the cells in 200 µL of 0.1 M HCl buffer and incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the cell lysates at 600 x g for 10 minutes at 4°C to pellet cellular debris.

  • cAMP Measurement: Collect the supernatant and measure the cAMP levels using the cAMP Complete ELISA Kit following the manufacturer's instructions.

Western Blot Analysis of DRD1 Downstream Signaling

This generalized protocol is for the detection of phosphorylation of key downstream proteins such as CaMKIIα, ERK, and Elk1.

Materials:

  • Tissue or cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of CaMKIIα, ERK, and Elk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. To control for loading differences, normalize the intensity of the phospho-protein band to the intensity of the total protein band.

Electrophysiological Measurement of Long-Term Potentiation (LTP)

This protocol provides a general framework for assessing the effect of this compound on LTP in hippocampal slices.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation: Acutely prepare hippocampal slices (e.g., 300-400 µm thick) from mice using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Apply this compound or vehicle to the perfusion bath and continue baseline recording.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders, acting as an agonist at the DRD1 receptor. Its ability to modulate distinct downstream signaling pathways, namely the DRD1/CaMKIIα/ERK and DRD1/Elk1 cascades, highlights its potential to restore neuronal function in both healthy and diseased states. While the qualitative effects of this compound are becoming clearer, further research is required to quantify its pharmacological profile, including its binding affinity and functional potency at the DRD1 receptor. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other DRD1-targeting compounds.

References

Unable to Identify "CA140" as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on a molecule designated "CA140" in the context of therapeutic targets.

Initial investigations using the query "this compound therapeutic target" and more specific searches for "this compound protein," "this compound gene," and "this compound molecule" did not identify a recognized biological entity that is currently being investigated as a therapeutic target for drug development.

The search results included references to:

  • Calcium (Ca2+) signaling: A ubiquitous second messenger involved in numerous cellular processes. While a critical area of research for therapeutic intervention, it is not specific to a molecule named "this compound."

  • Calreticulin: An endoplasmic reticulum resident protein involved in calcium homeostasis and glycoprotein folding, which is being explored as a therapeutic target. However, this is distinct from "this compound."

  • A plant-related gene: One search result mentioned a "cab140 gene" in the plant Arabidopsis and a corresponding DNA-binding protein, "CA-1." This is related to plant biology and is not a therapeutic target for human diseases.

Other mentions of "this compound" in the search results were in unrelated contexts, such as product codes or numerical values in scientific papers.

Based on the conducted searches, "this compound" does not appear to be a standard or widely recognized name for a gene, protein, or other molecule that is a subject of therapeutic target research in the public domain. It is possible that "this compound" may be:

  • A typographical error.

  • An internal project name or code not yet disclosed in public literature.

  • A very new or niche molecule that has not yet been widely documented.

Without a clear and accurate identification of the molecule of interest, it is not possible to provide an in-depth technical guide on its potential therapeutic targets, including data presentation, experimental protocols, and signaling pathway diagrams as requested.

We recommend verifying the name and any alternative designations for the molecule of interest to enable a more fruitful search for the required information.

Methodological & Application

Application Notes and Protocols for the Administration of CA140 in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CA140, a dopamine analogue, in mouse models of Alzheimer's disease (AD). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] Recent research has identified this compound, a dopamine analogue, as a promising therapeutic candidate. Studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects in the brain.[4][5] Specifically, in the 5xFAD mouse model of AD, this compound has been demonstrated to reduce Aβ and tau pathology, mitigate neuroinflammation, and improve synaptic and cognitive functions.[4][5] These effects are believed to be mediated through the modulation of dopamine D1 receptor (DRD1) signaling and direct interaction with Aβ aggregates.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the administration of this compound in a 5xFAD mouse model of AD as reported in preclinical studies.[4][5]

ParameterValueReference
Compound This compound[4][5]
Animal Model 5xFAD mice[4][5]
Age of Mice 3 months or 8 months[4][5]
Sex of Mice Male[4]
Dosage 30 mg/kg[4][5]
Route of Administration Intraperitoneal (i.p.) injection[4][5]
Vehicle 10% DMSO in saline or PBS[4][5]
Frequency of Administration Daily[4][5]
Duration of Treatment 14 or 17 days[4]
Reported Effects Reduced Aβ/tau fibrillation, decreased Aβ plaque number, reduced tau hyperphosphorylation, inhibited neuroinflammation (NLRP3 activation), improved synaptic and cognitive function.[4]

Experimental Protocols

This section provides a detailed methodology for the administration of this compound to a 5xFAD mouse model of Alzheimer's disease via intraperitoneal injection.

1. Materials and Reagents

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)

  • 5xFAD transgenic mice (and wild-type littermates as controls)

  • Standard mouse housing and husbandry equipment

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol for disinfection

2. Preparation of this compound Solution

  • Vehicle Preparation: Prepare a sterile 10% DMSO solution by mixing one part DMSO with nine parts sterile PBS or saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of sterile PBS.

  • This compound Stock Solution: It is recommended to prepare a stock solution of this compound in 100% DMSO at a higher concentration to facilitate daily dilutions. The stability of this compound in DMSO should be determined.

  • Working Solution Preparation:

    • On each day of injection, prepare a fresh working solution of this compound in the 10% DMSO vehicle.

    • Calculate the required amount of this compound based on the mean body weight of the mice to be injected and the target dose of 30 mg/kg.

    • The injection volume should be kept consistent, typically between 5-10 mL/kg body weight. For a 25g mouse, a 10 mL/kg volume would be 250 µL.

    • Example Calculation for a 25g mouse at 10 mL/kg injection volume:

      • Dose = 30 mg/kg

      • Concentration needed = 3 mg/mL (30 mg/kg / 10 mL/kg)

      • To prepare 1 mL of the working solution, dissolve 3 mg of this compound in 1 mL of 10% DMSO vehicle.

    • Vortex the solution until the this compound is completely dissolved.

3. Animal Handling and Administration Procedure

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

  • Randomization: Randomly assign mice to treatment (this compound) and vehicle control groups.

  • Body Weight Measurement: Weigh each mouse immediately before injection to ensure accurate dosing.

  • Restraint: Gently restrain the mouse by scruffing the back of the neck to expose the abdomen. Proper handling is crucial to minimize stress to the animal.

  • Injection Site: The intraperitoneal injection should be administered in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement (e.g., in a blood vessel or organ).

    • Slowly inject the calculated volume of the this compound solution or vehicle.

  • Post-injection Monitoring: After injection, return the mouse to its home cage and monitor for any signs of distress or adverse reactions.

  • Daily Repetition: Repeat the injection procedure daily for the entire duration of the study (e.g., 14 or 17 days).

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams created using the DOT language to illustrate the experimental workflow and the proposed signaling pathway of this compound in AD mouse models.

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase animal_model Select 5xFAD Mouse Model compound_prep Prepare this compound Solution (30 mg/kg in 10% DMSO) animal_model->compound_prep vehicle_prep Prepare Vehicle (10% DMSO) animal_model->vehicle_prep daily_injection Daily Intraperitoneal Injection compound_prep->daily_injection vehicle_prep->daily_injection treatment_duration 14 or 17 Days daily_injection->treatment_duration behavioral_tests Behavioral Tests (e.g., MWM, Y-maze) treatment_duration->behavioral_tests tissue_collection Tissue Collection (Brain) behavioral_tests->tissue_collection biochemical_analysis Biochemical Analysis (ELISA, Western Blot) tissue_collection->biochemical_analysis histological_analysis Histological Analysis (Immunofluorescence) tissue_collection->histological_analysis

Caption: Experimental workflow for this compound administration in AD mouse models.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Abeta_agg Aβ Aggregates This compound->Abeta_agg binds/inhibits DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits Abeta_tau_pathology Aβ/Tau Pathology Abeta_agg->Abeta_tau_pathology contributes to CaMKIIa CaMKIIα DRD1->CaMKIIa ERK ERK Signaling DRD1->ERK Synaptic_function Synaptic/Cognitive Function CaMKIIa->Synaptic_function improves ERK->Synaptic_function improves Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation promotes

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

References

Protocol for dissolving CA140 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA140 is a novel dopamine analogue that has demonstrated significant potential in preclinical studies for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of the dopamine D1 receptor (DRD1) signaling pathway, leading to a reduction in neuroinflammation and amyloid-beta/tau pathology.[1][2] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments and outlines key experimental procedures to investigate its biological activity.

Introduction

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. The dopamine analogue this compound has emerged as a promising therapeutic candidate due to its ability to mitigate neuroinflammatory responses.[1][2] this compound exerts its effects through the dopamine D1 receptor (DRD1), a G-protein coupled receptor, influencing downstream signaling cascades such as the ERK and STAT3 pathways.[1] Understanding the precise methodology for preparing and applying this compound in in vitro models is crucial for accurate and reproducible research. This protocol details the steps for dissolving this compound and provides a framework for assessing its efficacy in a neuroinflammation cell culture model.

Product Information

Product Name This compound
Chemical Nature Dopamine Analogue
Molecular Target Dopamine D1 Receptor (DRD1)
Primary Application Research in neuroinflammation and neurodegenerative diseases
Storage Store stock solutions at -20°C or -80°C for long-term storage.

Protocol for Dissolving this compound

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments. Given that this compound has been successfully used in animal studies by dissolving it in 10% Dimethyl Sulfoxide (DMSO), a similar approach is adapted for in vitro use, with careful consideration for the final DMSO concentration in the cell culture medium.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line being used

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in cell culture grade DMSO to create a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 ml of DMSO.

    • Gently vortex or pipette up and down to ensure the compound is completely dissolved.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in sterile cell culture medium as needed.

    • Further dilute the intermediate solutions into the final cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell type being used. For primary neurons, the final DMSO concentration should be kept at or below 0.25%-0.5%.[3][4] It is recommended to perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-induced effects.

Experimental Protocols

Neuroinflammation Assay in Microglia

This protocol outlines an experiment to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Line: BV2 microglial cells or primary microglia.

Materials:

  • Plated BV2 microglial cells or primary microglia

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or ELISA kits for cytokine measurement.

Procedure:

  • Cell Seeding: Seed BV2 or primary microglial cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and treatment. Allow the cells to adhere and grow for 24 hours.

  • LPS Stimulation and this compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO at the same final concentration as the highest this compound dose) for a specified period (e.g., 1 hour).

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 6 or 24 hours) to induce an inflammatory response. Include a control group of cells that are not treated with LPS or this compound.

  • Endpoint Analysis:

    • For qPCR analysis of pro-inflammatory gene expression:

      • After the treatment period, wash the cells with PBS and lyse them for RNA extraction.

      • Perform reverse transcription to synthesize cDNA.

      • Conduct qPCR to measure the relative expression levels of pro-inflammatory genes such as IL-1β, TNF-α, and IL-6. Normalize the expression to a housekeeping gene.

    • For ELISA analysis of pro-inflammatory cytokine secretion:

      • Collect the cell culture supernatant after the treatment period.

      • Perform ELISAs to quantify the concentration of secreted pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Quantitative Data

The following table summarizes the reported effects of this compound on LPS-stimulated microglial cells.

Cell TypeTreatmentConcentration of this compoundMeasured ParameterResultReference
BV2 MicrogliaLPS (1 µg/mL) + this compound10 µMIL-1β mRNA levelsSignificant reduction in LPS-induced IL-1β expression[1]
BV2 MicrogliaLPS (1 µg/mL) + this compound10 µMTNF-α mRNA levelsReduction in LPS-induced TNF-α expression[1]
BV2 MicrogliaLPS (1 µg/mL) + this compound10 µMIL-6 mRNA levelsReduction in LPS-induced IL-6 expression[1]
Primary MicrogliaLPS + this compoundNot specifiedPro-inflammatory cytokinesReduction in pro-inflammatory cytokine levels[1]

Note: For more detailed quantitative analysis, it is recommended to perform dose-response experiments and determine IC50 values for the inhibition of inflammatory markers.

Visualizations

Dopamine D1 Receptor (DRD1) Signaling Pathway

The following diagram illustrates the key signaling pathways activated by the Dopamine D1 Receptor, which is the primary target of this compound.

DRD1_Signaling_Pathway This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 G_protein Gαs/olf DRD1->G_protein ERK ERK DRD1->ERK Modulates AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB STAT3 STAT3 ERK->STAT3 Neuroinflammation ↓ Neuroinflammation STAT3->Neuroinflammation Gene_Expression Gene Expression CREB->Gene_Expression Experimental_Workflow start Start seed_cells Seed Microglial Cells start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Pre-treat with this compound or Vehicle (DMSO) incubate1->treat_this compound incubate2 Incubate 1h treat_this compound->incubate2 stimulate_lps Stimulate with LPS incubate2->stimulate_lps incubate3 Incubate 6-24h stimulate_lps->incubate3 analysis Endpoint Analysis incubate3->analysis qpcr qPCR for Gene Expression (IL-1β, TNF-α, IL-6) analysis->qpcr elisa ELISA for Cytokine Secretion (IL-1β, TNF-α, IL-6) analysis->elisa end End qpcr->end elisa->end

References

Application Notes and Protocols for In Vivo Studies of MEK Inhibitors, Featuring Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage recommendations and protocols for in vivo studies using the MEK inhibitor, Trametinib, as a representative example for small molecule inhibitors targeting the MAPK signaling pathway. The information is intended to guide researchers in designing and executing preclinical efficacy and tolerability studies.

Introduction

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, the downstream kinases in this pathway. By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, leading to the suppression of tumor cell growth. These notes will detail the in vivo application of Trametinib in various mouse models, providing a framework for preclinical evaluation of similar targeted therapies.

Mechanism of Action: The MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from extracellular stimuli to the nucleus, regulating gene expression and cellular processes. The pathway is often initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate the small GTPase Ras. Activated Ras recruits and activates Raf kinases, which then phosphorylate and activate MEK1 and MEK2. MEK kinases are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression and survival. Trametinib specifically binds to and inhibits the activity of MEK1/2, thereby blocking the entire downstream signaling cascade.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Trametinib Trametinib Trametinib->MEK

Figure 1: Simplified MAPK Signaling Pathway and the Point of Inhibition by Trametinib.

Quantitative Data Summary for Trametinib In Vivo Studies

The following table summarizes various dosages and administration routes of Trametinib used in preclinical mouse models. It is crucial to note that the optimal dose and schedule can vary significantly depending on the animal model, tumor type, and experimental goals (e.g., monotherapy vs. combination therapy, efficacy vs. toxicity studies).

Animal Model Cancer Type Dosage Administration Route Vehicle Treatment Schedule Key Findings/Observations Reference
CBA/CaJ MiceCisplatin-Induced Hearing Loss Model0.1, 0.2, 1 mg/kgOral GavageNot SpecifiedTwice daily for 5 days, in cycles.1 mg/kg was protective but toxic when combined with cisplatin. 0.2 mg/kg showed protection with better survival.[1][1]
Nude MiceMucosal Melanoma Xenograft5.0 mg/kgOral Gavage0.5% hydroxypropyl methylcellulose / 0.2% TweenDaily for 3 consecutive days.Pathway inhibition (reduced p-ERK) was observed in tumors.[2]
C3B6 F1 Hybrid MiceGeneral Tolerability Study0.29, 0.58, 1.44, 2.88, 11.52 mg/kgIn-feedNot ApplicableContinuous for 4 weeks.1.44 mg/kg and higher inhibited ERK1/2 phosphorylation. 11.52 mg/kg led to significant body weight reduction.[3][3][4]
B6D2F1 MiceGraft-versus-Host Disease (GVHD) Model0.1, 0.3, 2.0 mg/kgOral GavageNot SpecifiedDaily from day 0 to day 30.0.1 and 0.3 mg/kg suppressed GVHD. 2.0 mg/kg caused severe body weight loss and mortality.[5][5]
NSG MiceMLL-rearranged ALL Xenograft5, 30 mg/kgIntraperitoneal InjectionNot Specified3 times per week.30 mg/kg was highly toxic. 5 mg/kg was tolerable for up to 28 days and reduced ERK phosphorylation in vivo.[6][6]
SCID Beige MiceRhabdomyosarcoma XenograftNot specified, but used in combinationOral GavageNot SpecifiedDaily for 28-35 days.Combination with ganitumab was well-tolerated and efficacious in one xenograft model.[7][7]
Nude MiceRenal Cell Carcinoma Xenograft1 mg/kg/dayOral GavageNot SpecifiedDaily.Combination with sunitinib was more effective than either drug alone. No overt toxicity was observed.[8][8]
Nude MiceNRAS-mutant Melanoma XenograftNot specified, but used in combinationNot SpecifiedNot SpecifiedNot SpecifiedCombination with metformin synergistically reduced tumor growth.[9][9]

Detailed Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a MEK inhibitor like Trametinib in a subcutaneous mouse xenograft model.

1. Cell Culture and Implantation

  • Culture human cancer cells (e.g., melanoma, colorectal, or pancreatic cancer cell lines with known MAPK pathway mutations) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old).

2. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (typically 8-10 mice per group).[2][8]

3. Drug Formulation and Administration

  • Formulation: Prepare Trametinib for oral administration by suspending it in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water.[2] Prepare fresh suspensions regularly.

  • Dosage: Based on literature, a starting dose of 1-5 mg/kg for daily oral gavage is a reasonable range for efficacy studies.[2][8]

  • Administration: Administer the drug suspension or vehicle control to the respective groups via oral gavage once daily. Ensure consistent timing of administration.

4. Monitoring and Endpoints

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress.[3][4][5]

  • The primary endpoint is typically tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry, etc.).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., BRAF-mutant melanoma cells) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Group_Vehicle Group 1: Vehicle Control (e.g., 0.5% HPMC) Randomization->Group_Vehicle Group_Trametinib Group 2: Trametinib (e.g., 1 mg/kg, PO, daily) Randomization->Group_Trametinib Treatment 5. Daily Treatment Administration Group_Vehicle->Treatment Group_Trametinib->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, Western Blot, IHC) Endpoint->Analysis

Figure 2: General Experimental Workflow for an In Vivo Xenograft Efficacy Study.
Considerations for In Vivo Studies

  • Toxicity: High doses of Trametinib can lead to toxicity, including weight loss and mortality, especially in combination with other agents like cisplatin or in sensitive models like GVHD.[1][5][6] Careful dose-finding and tolerability studies are essential before initiating large-scale efficacy experiments.

  • Pharmacokinetics: The oral bioavailability of Trametinib is approximately 72% in humans, with a time to peak concentration of about 1.5 hours.[10] While detailed mouse pharmacokinetic data can vary, oral gavage is a common and effective administration route.

  • Combination Therapies: Trametinib is frequently used in combination with other targeted agents (e.g., BRAF inhibitors like Dabrafenib) or chemotherapy.[9][11][12] Such combinations can enhance efficacy but may also increase toxicity, necessitating careful dose adjustments.

  • Pharmacodynamic Markers: To confirm target engagement in vivo, it is recommended to measure the levels of phosphorylated ERK (p-ERK) in tumor tissue from a satellite group of animals at various time points after drug administration. A significant reduction in p-ERK indicates effective MEK inhibition.[2][6]

These application notes and protocols are intended as a guide. Researchers must adapt these methodologies to their specific research questions, cell lines, and animal models, while adhering to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Studying Synaptic Plasticity with CA140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA140 is a novel dopamine analogue that has demonstrated significant potential in the study of synaptic plasticity and its role in cognitive function. Recent research has highlighted its ability to modulate key signaling pathways involved in learning and memory, making it a valuable tool for investigating the molecular mechanisms underlying these processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.

Mechanism of Action

This compound primarily acts as a modulator of the Dopamine Receptor D1 (DRD1) signaling pathway. Its effects on synaptic plasticity are mediated through the downstream activation of Calcium/calmodulin-dependent protein kinase IIα (CaMKIIα) and the Extracellular signal-regulated kinase (ERK) signaling cascades. By influencing these pathways, this compound has been shown to promote long-term memory and the formation of dendritic spines, which are crucial for synaptic strength and connectivity.

Data Presentation

The following table summarizes the key quantitative findings related to the effects of this compound on synaptic function.

ParameterObservationSpecies/ModelReference
Cognitive Function Promoted long-term memory.Wild-type mice
Synaptic Structure Increased dendritic spine formation.Primary hippocampal neurons
Pathology Amelioration Reduced Aβ/tau fibrillation and plaque number.Aged 5xFAD mice
Neuroinflammation Decreased neuroinflammation.Aged 5xFAD mice, primary astrocytes/microglia

Signaling Pathways

The signaling cascade initiated by this compound involves the activation of DRD1, which in turn influences two major downstream pathways critical for synaptic plasticity.

CA140_Signaling_Pathway This compound This compound DRD1 Dopamine Receptor D1 (DRD1) This compound->DRD1 modulates CaMKIIa CaMKIIα DRD1->CaMKIIa activates ERK ERK Signaling DRD1->ERK activates Synaptic_Plasticity Synaptic Plasticity (LTP, Dendritic Spine Formation) CaMKIIa->Synaptic_Plasticity ERK->Synaptic_Plasticity

Caption: Signaling pathway of this compound in promoting synaptic plasticity.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on synaptic plasticity.

Protocol 1: In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices

Objective: To assess the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • Acute hippocampal slices (300-400 µm) from rodents.

  • Artificial cerebrospinal fluid (aCSF) of appropriate composition.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • Field potential recording setup (amplifier, digitizer, stimulation electrodes).

  • High-frequency stimulation (HFS) protocol parameters.

Procedure:

  • Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20-30 minutes to assess its effect on basal synaptic transmission.

  • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the maintenance of LTP.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and comparing the degree of potentiation between this compound-treated and vehicle-treated control slices.

Protocol 2: Dendritic Spine Density Analysis in Primary Hippocampal Neurons

Objective: To quantify the effect of this compound on the density and morphology of dendritic spines.

Materials:

  • Primary hippocampal neuron cultures.

  • This compound stock solution.

  • Fluorescent markers for neuronal morphology (e.g., GFP-expressing plasmid, DiI).

  • Fixatives (e.g., 4% paraformaldehyde).

  • Confocal microscope and image analysis software.

Procedure:

  • Culture primary hippocampal neurons to the desired developmental stage (e.g., DIV 14-21).

  • Treat the neuronal cultures with this compound at various concentrations or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Label the neurons to visualize dendritic morphology. This can be achieved through transfection with a fluorescent protein like GFP prior to treatment or by post-fixation labeling with a lipophilic dye like DiI.

  • Acquire high-resolution images of dendritic segments from pyramidal neurons using a confocal microscope.

  • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the number of dendritic spines per unit length of the dendrite.

  • Categorize spines based on their morphology (e.g., thin, stubby, mushroom) if desired.

  • Statistically compare the spine density and morphology between this compound-treated and control groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

CA140_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Protocol1 Protocol 1: LTP in Hippocampal Slices Data_Acquisition Data Acquisition Protocol1->Data_Acquisition Protocol2 Protocol 2: Dendritic Spine Analysis Protocol2->Data_Acquisition Behavioral Behavioral Assays (e.g., Morris Water Maze) Behavioral->Data_Acquisition IHC Immunohistochemistry (e.g., for synaptic markers) CA140_Prep This compound Preparation (Stock solution) Treatment Treatment CA140_Prep->Treatment Treatment->Protocol1 Treatment->Protocol2 Treatment->Behavioral Data_Acquisition->IHC Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising pharmacological tool for the investigation of synaptic plasticity. Its defined mechanism of action through the DRD1/CaMKIIα/ERK pathways provides a clear framework for designing and interpreting experiments. The protocols outlined above offer a starting point for researchers to explore the multifaceted effects of this compound on synaptic function and its potential therapeutic applications in cognitive disorders.

Application Notes and Protocols for CA140: A Dopamine D1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA140 is a novel dopamine analogue designed to overcome the inherent instability of dopamine, which is prone to self-polymerization. Synthesized through the acylation of the primary amine of dopamine with N-methylisatoic anhydride, this compound exhibits improved stability and the ability to cross the blood-brain barrier. Recent studies have highlighted its role as a modulator of the dopamine D1 receptor (DRD1), demonstrating therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in investigating dopamine receptor function.

Mechanism of Action

This compound primarily functions as a modulator of the dopamine D1 receptor. In cellular and animal models, it has been shown to influence DRD1 signaling pathways, leading to downstream effects on neuroinflammation and synaptic plasticity. Specifically, this compound has been observed to regulate DRD1 levels and inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and STAT3, key components of inflammatory signaling cascades. Furthermore, in a mouse model of Alzheimer's disease, the therapeutic effects of this compound on cognitive function and pathology were found to be dependent on DRD1/Elk1 signaling.

The following diagram illustrates the proposed signaling pathway of this compound in the context of neuroinflammation.

CA140_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Modulates ERK ERK DRD1->ERK Regulates pERK p-ERK ERK->pERK Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pERK->STAT3 Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) pSTAT3->Proinflammatory_Cytokines Inhibition of expression

Caption: Proposed signaling pathway of this compound in modulating neuroinflammation via the DRD1/ERK/STAT3 axis.

Quantitative Data

While the primary literature highlights the modulatory effects of this compound on DRD1 signaling, specific quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) across various dopamine receptor subtypes are not yet publicly available in the reviewed literature. The initial characterization focused on its anti-inflammatory effects and its dependence on DRD1. Researchers are encouraged to perform receptor binding and functional assays to determine the complete pharmacological profile of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the function of this compound at dopamine receptors.

Protocol 1: Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor using a competitive binding assay with a known radiolabeled D1 antagonist, such as [³H]SCH23390.

Materials:

  • HEK293 cells stably expressing human dopamine D1 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • [³H]SCH23390 (radioligand)

  • Non-labeled SCH23390 (for determining non-specific binding)

  • This compound (test compound)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Workflow Diagram:

Radioligand_Binding_Workflow start Start cell_culture Culture DRD1-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay in 96-well plate: - Membranes - [³H]SCH23390 - this compound (varying concentrations) - Buffer membrane_prep->assay_setup incubation Incubate at room temperature assay_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold assay buffer filtration->washing scintillation_counting Place filters in scintillation vials, add cocktail, and count washing->scintillation_counting data_analysis Analyze data to determine Ki of this compound scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for determining the binding affinity of this compound to the D1 receptor.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D1 cells to ~80-90% confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume of assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, [³H]SCH23390 (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]SCH23390, and a high concentration of non-labeled SCH23390 (e.g., 10 µM).

      • Competitive Binding: Cell membranes, [³H]SCH23390, and varying concentrations of this compound.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Dopamine D1 Receptor Functional Activity

This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) downstream of D1 receptor activation. Since D1 receptors are Gs-coupled, an agonist will increase cAMP levels.

Materials:

  • HEK293 cells stably expressing human dopamine D1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • This compound (test compound)

  • Dopamine or a known D1 agonist (e.g., SKF-81297) as a positive control

  • D1 antagonist (e.g., SCH23390) for validation

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well plates

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_seeding Seed DRD1-expressing cells in plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_addition Add varying concentrations of this compound or controls incubation_24h->compound_addition incubation_30m Incubate for 30 minutes at 37°C compound_addition->incubation_30m cell_lysis Lyse cells (if required by kit) incubation_30m->cell_lysis cAMP_detection Perform cAMP detection according to kit instructions cell_lysis->cAMP_detection data_analysis Analyze data to determine EC50 of this compound cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for assessing the functional activity of this compound via a cAMP assay.

Procedure:

  • Cell Seeding:

    • Seed HEK293-D1 cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with stimulation buffer containing varying concentrations of this compound, a positive control agonist, or vehicle.

    • To confirm the effect is D1 receptor-mediated, a separate set of wells can be pre-incubated with a D1 antagonist before adding this compound.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Following incubation, lyse the cells (if required by the specific kit) and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions for the detection procedure (e.g., adding detection reagents and measuring fluorescence or luminescence).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Protocol 3: In Vivo Administration of this compound in Mice

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to mice for investigating its effects on behavior, neuroinflammation, or other physiological parameters.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO in saline)

  • Mice (e.g., wild-type or a disease model such as 5xFAD)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle solution to the desired final concentration. For example, to achieve a dose of 30 mg/kg in a 25 g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse and administer the this compound solution or vehicle via intraperitoneal injection.

  • Experimental Timeline:

    • The frequency and duration of administration will depend on the specific experimental design. For chronic studies, daily injections for 10-17 days have been reported.

  • Outcome Measures:

    • Following the treatment period, various assessments can be performed, including:

      • Behavioral tests: To evaluate cognitive function (e.g., Y-maze, novel object recognition).

      • Tissue collection: Brain tissue can be collected for immunohistochemistry, Western blotting, ELISA, or RNA sequencing to analyze changes in protein levels, phosphorylation status, and gene expression related to dopamine signaling and neuroinflammation.

Conclusion

This compound is a promising research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its improved stability and brain penetrance make it a valuable compound for both in vitro and in vivo studies. The protocols provided here offer a starting point for the detailed characterization and application of this compound in dopamine receptor research. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Application Notes and Protocols: Experimental Design for Testing CA140 Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA140 is a novel, hypothetical small molecule compound designed as a cognitive enhancer. Its purported mechanism of action involves the positive modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, this compound is hypothesized to bind to and potentiate the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. This action is expected to amplify downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the activation of the transcription factor CREB (cAMP response element-binding protein).[1][2] Enhanced CREB activity promotes the expression of genes crucial for synaptic plasticity, neurite outgrowth, and neuronal survival.[2][3] This document outlines a comprehensive experimental plan to validate the efficacy, mechanism of action, and safety of this compound.

The unique plasticity of excitatory synapses is a fundamental mechanism for memory formation.[4] Information is stored when these synapses become more efficient at transmitting signals, a process known as synaptic plasticity.[4] Key signaling pathways, including those activated by glutamate receptors (AMPA and NMDA) and modulated by neurotrophins like BDNF, are central to this process.[1] The following protocols are designed to rigorously test this compound's potential to enhance these core mechanisms of learning and memory.

cluster_0 This compound Proposed Mechanism of Action This compound This compound TrkB TrkB Receptor This compound->TrkB Potentiates PI3K PI3K/AKT Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK BDNF BDNF BDNF->TrkB Binds CREB CREB Activation PI3K->CREB MAPK->CREB Gene Gene Expression (Synaptic Plasticity, Survival) CREB->Gene

Caption: Proposed signaling pathway for this compound cognitive enhancement.

Section 1: Preclinical Evaluation

A robust preclinical evaluation is essential to establish the biological activity and safety profile of this compound before human trials.[5][6] This phase combines in vitro, ex vivo, and in vivo studies to build a comprehensive data package.

cluster_workflow Preclinical Evaluation Workflow vitro 1. In Vitro Efficacy & MoA (Cell Cultures) exvivo 2. Ex Vivo Efficacy (Hippocampal Slices) vitro->exvivo safety 4. Preclinical Safety & Toxicology vitro->safety vivo 3. In Vivo Efficacy (Animal Models) exvivo->vivo IND IND Submission vivo->IND safety->IND

Caption: Workflow for the preclinical evaluation of this compound.
In Vitro Efficacy and Mechanism of Action (MoA)

In vitro assays are crucial for initial screening and understanding the compound's effects at a cellular level.[7][8] These studies will utilize primary rodent cortical neurons or human-derived neuronal cell lines (e.g., SH-SY5Y).

Protocol 1.1.1: Neuronal Viability and Neuroprotection Assay

  • Objective: To determine the cytotoxic concentration range of this compound and its ability to protect neurons from a toxic insult (e.g., glutamate excitotoxicity or oxidative stress via H₂O₂).

  • Methodology:

    • Culture primary cortical neurons or SH-SY5Y cells in 96-well plates.

    • For cytotoxicity, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for 48 hours.

    • For neuroprotection, pre-treat cells with this compound for 24 hours, then co-incubate with a neurotoxic agent (e.g., 100 µM glutamate) for another 24 hours.

    • Assess cell viability using an MTT or LDH assay.

    • Calculate the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for neuroprotection.

Protocol 1.1.2: Synaptogenesis and Neurite Outgrowth Assay

  • Objective: To quantify the effect of this compound on the formation of synapses and the growth of neurites, which are key elements of structural neuroplasticity.[9]

  • Methodology:

    • Culture primary rat cortical cells in 384-well imaging plates.[9]

    • Treat cells with various concentrations of this compound for 7-9 days in vitro (DIV).[9]

    • Fix the cells and perform immunocytochemistry using antibodies against:

      • Neuronal markers (e.g., MAP2 or β-III Tubulin) to visualize dendrites and axons.

      • Presynaptic marker: Synapsin I.[9][10]

      • Postsynaptic marker: PSD-95 (Postsynaptic Density Protein 95).[9][10]

    • Acquire images using a high-content imaging system.

    • Quantify total neurite length per neuron, number of synaptic puncta, and the colocalization of pre- and post-synaptic markers.[9][11]

Protocol 1.1.3: Western Blot Analysis of Key Signaling Proteins

  • Objective: To confirm that this compound modulates its intended signaling pathway.

  • Methodology:

    • Treat neuronal cultures with an effective concentration of this compound (determined from prior assays) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and Western blotting using primary antibodies against:

      • Phospho-TrkB (p-TrkB) and Total TrkB

      • Phospho-ERK (p-ERK) and Total ERK

      • Phospho-CREB (p-CREB) and Total CREB

    • Use densitometry to quantify the ratio of phosphorylated to total protein at each time point, normalized to a loading control (e.g., GAPDH).

Table 1: Summary of In Vitro Efficacy Data

Assay Parameter Measured Vehicle Control This compound (1 µM) Positive Control (BDNF)
Neuroprotection % Viability vs. Glutamate 45 ± 5% 85 ± 7%* 90 ± 6%*
Neurite Outgrowth Total Neurite Length (µm/neuron) 1200 ± 150 1950 ± 200* 2100 ± 180*
Synaptogenesis Synaptic Density (puncta/100µm) 80 ± 10 140 ± 15* 155 ± 12*
Western Blot p-CREB / Total CREB Ratio 1.0 ± 0.1 2.5 ± 0.3* 2.8 ± 0.2*

| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | | | |

Ex Vivo Efficacy Studies

Protocol 1.2.1: Long-Term Potentiation (LTP) in Hippocampal Slices

  • Objective: To assess if this compound enhances synaptic plasticity in an intact neural circuit. LTP is a cellular correlate of learning and memory.[12]

  • Methodology:

    • Prepare acute transverse hippocampal slices (300-400 µm) from adult mice or rats.[13]

    • Allow slices to recover in an interface recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).[13]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).[14]

    • Establish a stable baseline fEPSP recording for 20 minutes.

    • Apply this compound (or vehicle) to the perfusing aCSF.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[14][15]

    • Record the potentiated fEPSP slope for at least 60 minutes post-HFS.

    • The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from baseline.[15]

Table 2: Summary of Ex Vivo LTP Data

Treatment Group Baseline fEPSP Slope (mV/ms) fEPSP Slope 60 min post-HFS (% of Baseline)
Vehicle Control 0.52 ± 0.04 145 ± 8%
This compound (1 µM) 0.55 ± 0.05 195 ± 10%*

| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | |

In Vivo Efficacy Studies (Animal Models)

Animal models are critical for evaluating the effects of a compound on complex cognitive behaviors.[16] Studies will be conducted in aged rodents or in a pharmacologically-induced model of cognitive impairment (e.g., scopolamine-induced amnesia), which is known to disrupt cholinergic pathways involved in memory.[17][18]

Protocol 1.3.1: Morris Water Maze (MWM)

  • Objective: To assess hippocampal-dependent spatial learning and memory.[19][20]

  • Methodology:

    • Apparatus: A circular pool (1.5 m diameter) filled with opaque water, containing a hidden escape platform.[21][22] The room should have various distal visual cues.

    • Habituation: Allow each animal to swim freely for 60 seconds without the platform on day 1.

    • Acquisition Training (Days 2-6): Conduct 4 trials per day for 5 days. For each trial, place the animal in the water at one of four starting positions. The animal has 60 seconds to find the hidden platform.[21][23] If it fails, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.[23]

    • Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial each day.

    • Probe Trial (Day 7): Remove the platform and allow the animal to swim for 60 seconds.

    • Data Collection: Use a video tracking system to record escape latency (time to find the platform), path length, and swim speed during acquisition. During the probe trial, measure the time spent in the target quadrant and the number of platform crossings.

Protocol 1.3.2: Novel Object Recognition (NOR) Test

  • Objective: To assess recognition memory, which is less dependent on spatial cues and relies on the perirhinal cortex.

  • Methodology:

    • Habituation: Place the animal in an open-field arena for 10 minutes for 2 days to acclimate.

    • Familiarization Phase: Place the animal in the arena with two identical objects for 10 minutes.

    • Test Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Treatment: Administer this compound or vehicle 30 minutes before the familiarization phase.

    • Data Collection: Record the time spent exploring each object. Calculate a discrimination index (DI) = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).

Table 3: Summary of In Vivo Behavioral Data (Aged Mouse Model)

Assay Parameter Vehicle Control This compound (5 mg/kg)
MWM Acquisition Escape Latency (Day 5, sec) 35 ± 4 18 ± 3*
MWM Probe Trial Time in Target Quadrant (%) 28 ± 3% 45 ± 5%*
NOR Test Discrimination Index (DI) 0.15 ± 0.05 0.40 ± 0.08*

| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | | |

Preclinical Safety and Toxicology

Nonclinical safety assessment is a regulatory requirement to identify potential toxicities before human exposure.[24][25]

Protocol 1.4.1: In Vitro Genotoxicity (Ames Test)

  • Objective: To assess the mutagenic potential of this compound.

  • Methodology: The bacterial reverse mutation assay (Ames test) will be performed using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction), following OECD guidelines.[26]

Protocol 1.4.2: In Vivo Acute and Repeat-Dose Toxicity Studies

  • Objective: To determine the overall toxicity profile, identify target organs, and establish the No-Observed-Adverse-Effect Level (NOAEL).[27]

  • Methodology:

    • Conduct studies in two species (one rodent, one non-rodent, e.g., rat and beagle dog).

    • Administer this compound daily via the intended clinical route for a duration supporting the proposed clinical trials (e.g., 28 days).[28]

    • Include a control group and at least three dose levels (low, mid, high).

    • Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

    • At termination, perform a full necropsy and histopathological examination of all major organs.

    • The NOAEL is the highest dose at which no adverse treatment-related findings are observed.[27]

Table 4: Summary of Preclinical Safety Findings

Study Type Species Key Findings NOAEL
Genotoxicity In Vitro (Ames) Negative for mutagenicity N/A
28-Day Repeat Dose Rat No adverse effects at low/mid doses. Mild, reversible liver enzyme elevation at high dose. 15 mg/kg/day

| 28-Day Repeat Dose | Beagle Dog | Well-tolerated across all doses. No target organs of toxicity identified. | 25 mg/kg/day |

Section 2: Clinical Development Plan

Following a successful preclinical program, this compound would advance to clinical trials in humans. The development plan typically follows a phased approach.[29][30]

cluster_clinical Clinical Trial Phases phase1 Phase I (Safety & PK) ~20-80 Healthy Volunteers phase2 Phase II (Efficacy & Dosing) ~100-300 Patients (MCI) phase1->phase2 phase3 Phase III (Confirmatory Efficacy) ~1000s of Patients phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Phased approach for the clinical development of this compound.
Phase I Clinical Trial Protocol

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers.

  • Design: A randomized, double-blind, placebo-controlled, Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.

  • Methodology:

    • SAD: Cohorts of subjects receive a single dose of this compound or placebo, with the dose escalated in subsequent cohorts after safety review.

    • MAD: Cohorts receive daily doses of this compound or placebo for a set duration (e.g., 14 days).

    • Assessments: Intensive monitoring for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests. Serial blood sampling to determine PK parameters (Cmax, Tmax, AUC, t1/2).

Table 5: Sample Phase I SAD/MAD Study Design

Study Part Cohort N (Active:Placebo) Dose Level Dosing Duration
SAD 1 8 (6:2) 10 mg Single Dose
2 8 (6:2) 30 mg Single Dose
3 8 (6:2) 90 mg Single Dose
MAD 4 10 (8:2) 20 mg 14 Days, QD

| | 5 | 10 (8:2) | 50 mg | 14 Days, QD |

Phase II Clinical Trial Protocol
  • Objective: To assess the preliminary efficacy, safety, and dose-response of this compound in patients with Mild Cognitive Impairment (MCI).[31][32]

  • Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Population: Patients aged 55-85 diagnosed with MCI.

  • Intervention: Patients randomized to receive one of two dose levels of this compound (e.g., 20 mg, 50 mg) or placebo, once daily.

  • Endpoints: Cognitive performance will be assessed using a validated neuropsychological test battery.[29][33]

Table 6: Phase II Primary and Secondary Endpoints

Endpoint Type Endpoint Measure Description
Primary Change from Baseline on a Cognitive Composite Score A composite score derived from tests of episodic memory, executive function, and processing speed.
Secondary Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) A standard measure used in Alzheimer's and MCI trials.
Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) A global scale that assesses cognitive and functional performance.
Safety and Tolerability Incidence of adverse events and changes in laboratory parameters.

| | Pharmacokinetics | Trough plasma concentrations of this compound at steady state. |

Conclusion

This document provides a comprehensive and structured experimental framework for the development of the hypothetical cognitive enhancer this compound. The proposed studies systematically progress from in vitro mechanism of action and cellular function to ex vivo synaptic plasticity, followed by in vivo behavioral efficacy in relevant animal models. The plan is underpinned by a rigorous safety and toxicology program, leading into a phased clinical development strategy. Each stage is designed to generate critical data to support a go/no-go decision for advancing this compound as a potential therapeutic for cognitive impairment.

References

Application Notes: Immunohistochemistry for Tissues Treated with CA140

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CA140 is an investigational small molecule inhibitor targeting the Pro-Survival Kinase (PSK) signaling pathway, a critical cascade involved in cell survival and proliferation. Understanding the in-situ effects of this compound on target engagement and downstream biomarker modulation is crucial for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and localization within the morphological context of tissue, making it an indispensable tool for assessing the pharmacodynamic effects of this compound.[1]

These application notes provide a detailed protocol for performing chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. The protocol is optimized for the detection of key biomarkers in the PSK pathway, including the phosphorylated form of PSK (p-PSK) and the downstream effector, Proliferation Marker 1 (PM1).

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to function by inhibiting the phosphorylation of Pro-Survival Kinase (PSK), which in turn prevents the phosphorylation of its downstream target, Effector Protein (EP). This action blocks the translocation of a transcription factor (TF) to the nucleus, thereby downregulating the expression of proliferation-related genes like Proliferation Marker 1 (PM1).

CA140_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PSK PSK Receptor->PSK Activates pPSK p-PSK (Active) PSK->pPSK Phosphorylation EP EP pPSK->EP pEP p-EP (Active) EP->pEP Phosphorylation TF TF pEP->TF TF_nuc TF TF->TF_nuc Translocation This compound This compound This compound->pPSK Inhibits PM1 Proliferation Marker 1 (PM1) TF_nuc->PM1 Upregulates Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation

The following table summarizes representative IHC staining results from a preclinical study involving xenograft models treated with this compound. Staining intensity was evaluated using a semi-quantitative H-Score method, where H-Score = Σ (Intensity × Percentage of Positive Cells). Intensity was scored from 0 (negative) to 3 (strong).

Treatment GroupTarget ProteinAntibody DilutionAverage H-Score (n=5)Standard Deviation
Vehicle Control p-PSK (Tyr123)1:200210± 15.5
This compound (50 mg/kg) p-PSK (Tyr123)1:20045± 8.2
Vehicle Control PM11:500185± 12.0
This compound (50 mg/kg) PM11:50060± 9.7

Experimental Workflow

The overall workflow for immunohistochemical analysis involves several key stages, from sample preparation to final visualization.[2] Each step is critical for obtaining reliable and reproducible results.

IHC_Workflow A 1. Tissue Fixation & Processing (FFPE) B 2. Sectioning (4-5 µm sections) A->B C 3. Deparaffinization & Rehydration B->C D 4. Antigen Retrieval (HIER) C->D E 5. Peroxidase Blocking D->E F 6. Protein Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-PSK) F->G H 8. Secondary Antibody Incubation (HRP-Polymer) G->H I 9. Chromogen Detection (DAB) H->I J 10. Counterstaining (Hematoxylin) I->J K 11. Dehydration & Mounting J->K L 12. Imaging & Analysis K->L

Caption: Standard workflow for chromogenic immunohistochemistry.

Detailed Protocol: Chromogenic IHC for FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies or tissue types.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene[3][4]

  • Ethanol (100%, 95%, 80%, 70%)[3][4]

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[3]

  • Hydrogen Peroxide (3%)[3][5]

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary Antibody (e.g., Rabbit anti-p-PSK)

  • HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit)

  • DAB Chromogen Kit

  • Hematoxylin counterstain

  • Mounting Medium

2. Deparaffinization and Rehydration

  • Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[5]

  • Immerse slides in two changes of xylene for 5 minutes each.[3][4]

  • Rehydrate the sections by immersing slides through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each[4]

    • 95% Ethanol: 1 change, 3 minutes[4]

    • 70% Ethanol: 1 change, 3 minutes[4]

  • Rinse slides in running tap water for 5 minutes.[3]

3. Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER) by placing slides in a container with Antigen Retrieval Buffer.

  • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20 minutes.[3] The optimal time may vary depending on the antibody and tissue.

  • Allow the slides to cool in the buffer at room temperature for at least 20 minutes.[3]

  • Rinse slides twice with Wash Buffer for 5 minutes each.

4. Staining Procedure

  • Endogenous Peroxidase Quenching : Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][5]

  • Rinse slides twice with Wash Buffer for 5 minutes each.

  • Blocking : Apply Blocking Buffer to cover the tissue section and incubate for 60 minutes in a humidified chamber to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation : Gently tap off the blocking buffer and apply the primary antibody, diluted to its optimal concentration in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature.

  • Rinse slides three times with Wash Buffer for 5 minutes each.

  • Chromogen Detection : Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 2-10 minutes, or until the desired brown stain intensity develops. Monitor the reaction under a microscope.

  • Immediately immerse slides in deionized water to stop the reaction.

5. Counterstaining and Mounting

  • Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[3]

  • "Blue" the sections by rinsing in running tap water for 5-10 minutes.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in two changes of xylene for 5 minutes each.[5]

  • Apply a coverslip using a permanent mounting medium.

6. Analysis

  • Examine the slides under a light microscope.

  • Positive staining for the target protein will appear as a brown precipitate (DAB), while nuclei will be blue (Hematoxylin).

  • Assess staining based on intensity, localization (e.g., nuclear, cytoplasmic, membranous), and the percentage of positive cells. For quantitative analysis, digital pathology and image analysis software can be employed.[1]

References

Application Notes and Protocols: Western Blot Analysis of Proteins Affected by CA140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA140 is a novel dopamine analogue with demonstrated therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. Emerging research indicates that this compound exerts its effects by modulating the Dopamine D1 Receptor (DRD1) signaling pathway, which in turn influences a cascade of downstream proteins involved in neuroinflammation, synaptic plasticity, and cell survival. This document provides a comprehensive guide to analyzing the effects of this compound on key protein targets using Western blot analysis. It includes a detailed experimental protocol, a representative data presentation, and diagrams of the relevant signaling pathways and experimental workflow.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from a Western blot analysis of cultured neuronal cells treated with this compound. Data is presented as the fold change in protein expression or phosphorylation relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH). Please note that this data is illustrative to demonstrate the expected outcomes and method of presentation.

Target ProteinTreatment GroupFold Change (vs. Vehicle)Standard Deviationp-value
p-ERK1/2 (Thr202/Tyr204) Vehicle1.000.12-
This compound (10 µM)2.540.21<0.01
Total ERK1/2 Vehicle1.000.09-
This compound (10 µM)1.050.11>0.05
p-CaMKIIα (Thr286) Vehicle1.000.15-
This compound (10 µM)1.890.18<0.05
Total CaMKIIα Vehicle1.000.10-
This compound (10 µM)0.980.13>0.05
p-Elk1 (Ser383) Vehicle1.000.11-
This compound (10 µM)2.150.19<0.01
Total Elk1 Vehicle1.000.08-
This compound (10 µM)1.020.10>0.05
NLRP3 Vehicle1.000.13-
This compound (10 µM)0.450.09<0.01
β-actin Vehicle1.000.05-
This compound (10 µM)1.000.06>0.05

Experimental Protocols

Detailed Methodology for Western Blot Analysis

This protocol provides a step-by-step guide for performing Western blot analysis to assess changes in protein expression and phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at an appropriate density in 6-well plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis and Protein Extraction:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new set of pre-chilled tubes.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for Electrophoresis:

  • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Briefly centrifuge the samples to collect the condensate.

5. SDS-PAGE Gel Electrophoresis:

  • Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel.

  • Include a pre-stained protein ladder in one of the wells to monitor protein separation and estimate molecular weights.

  • Run the gel in 1X SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

6. Protein Transfer:

  • Equilibrate the gel and a PVDF membrane in transfer buffer.

  • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.

  • Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes on ice or overnight at 20V at 4°C.

7. Immunoblotting:

  • Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-total ERK1/2

    • Rabbit anti-phospho-CaMKIIα (Thr286)

    • Mouse anti-total CaMKIIα

    • Rabbit anti-phospho-Elk1 (Ser383)

    • Mouse anti-total Elk1

    • Rabbit anti-NLRP3

    • Mouse anti-β-actin (Loading Control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.

Visualization of Pathways and Workflows

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the key steps in the Western blot protocol for analyzing this compound-treated samples.

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sample_prep Sample Preparation for Loading quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quant_analysis Quantification & Data Analysis detection->quant_analysis

Caption: A flowchart of the Western blot experimental workflow.

Signaling Pathways Modulated by this compound

The diagrams below depict the proposed signaling cascades initiated by this compound through the Dopamine D1 Receptor.

DRD1/cAMP/PKA Signaling Pathway

This pathway is a canonical signaling route for DRD1 activation.

DRD1_cAMP_PKA_Pathway This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 activates G_protein Gs Protein DRD1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., CREB, DARPP-32) PKA->Downstream phosphorylates Response Cellular Response (Synaptic Plasticity, Gene Expression) Downstream->Response

Caption: The this compound-activated DRD1/cAMP/PKA signaling cascade.

DRD1/ERK Signaling Pathway

This compound has also been shown to modulate the ERK pathway, which is critical for cell survival and differentiation.

DRD1_ERK_Pathway This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 activates PLC Phospholipase C DRD1->PLC activates CaMKII CaMKIIα DRD1->CaMKII activates PKC Protein Kinase C PLC->PKC Ras Ras PKC->Ras activates CaMKII->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Elk1 Elk1 ERK->Elk1 phosphorylates Transcription Gene Transcription (Neuroprotection, Synaptic Growth) Elk1->Transcription

Caption: The this compound-activated DRD1/ERK signaling cascade.

Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of CA140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a therapeutic agent targeting the CNS to be effective, it must possess the ability to penetrate this barrier in sufficient concentrations. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid CNS side effects. Therefore, the accurate assessment of BBB penetration is a critical step in the drug discovery and development process.

These application notes provide a comprehensive overview of state-of-the-art methods to assess the BBB penetration of a novel compound, designated here as CA140. The protocols and data presentation formats are designed to guide researchers in obtaining robust and reproducible results.

In Vitro Models for BBB Permeability Screening

In vitro BBB models are essential tools for early-stage, higher-throughput screening of CNS drug candidates. These models utilize cultured brain endothelial cells to form a monolayer that mimics the BBB's key characteristics, such as the presence of tight junctions and efflux transporters.[2][3]

Transwell Model

The most common in vitro model is the Transwell system, where brain endothelial cells are cultured on a semipermeable membrane insert, separating a luminal (blood side) and an abluminal (brain side) compartment.[3][4]

1.1.1 Experimental Protocol: this compound Permeability using a Transwell Model

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.

    • For co-culture models, grow astrocytes and/or pericytes on the bottom of the well to enhance barrier properties through secreted factors.[5]

  • Barrier Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.

    • Assess paracellular permeability by adding a low-permeability marker like sodium fluorescein or Lucifer yellow to the luminal chamber and measuring its appearance in the abluminal chamber over time.

  • Permeability Assay:

    • Remove the culture medium and replace it with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add this compound at a known concentration to the luminal (apical) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (basolateral) chamber.

    • To assess active efflux, perform the experiment in reverse, adding this compound to the abluminal chamber and sampling from the luminal side.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of appearance of this compound in the receiver chamber.

      • A: The surface area of the Transwell membrane.

      • C0: The initial concentration of this compound in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (abluminal to luminal) by the Papp (luminal to abluminal). An ER > 2 suggests active efflux.

1.1.2 Data Presentation: In Vitro Permeability of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioBBB Permeability Prediction
This compound A -> B7.5 ± 0.81.2High
B -> A9.0 ± 1.1
Atenolol A -> B0.2 ± 0.051.1Low (Control)
(Low Perm.)B -> A0.22 ± 0.04
Propranolol A -> B25.0 ± 2.10.9High (Control)
(High Perm.)B -> A22.5 ± 1.9

Data are presented as mean ± SD (n=3) and are for illustrative purposes.

Workflow for In Vitro Transwell Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Endothelial Cells on Transwell Insert prep2 Culture to Confluence prep1->prep2 prep3 Measure TEER & Permeability Marker prep2->prep3 exp1 Add this compound to Luminal Chamber prep3->exp1 If Barrier is Intact exp2 Incubate & Collect Samples from Abluminal Chamber exp1->exp2 ana1 Quantify this compound (e.g., LC-MS/MS) exp2->ana1 ana2 Calculate Papp & Efflux Ratio ana1->ana2

Caption: Workflow for assessing this compound BBB permeability using the in vitro Transwell model.

In Situ Models for BBB Penetration

In situ models offer a more physiologically relevant environment than in vitro systems by maintaining the cellular architecture and blood flow of the brain.

In Situ Brain Perfusion

This technique involves perfusing the cerebral vasculature of an anesthetized animal (typically a rat or mouse) with a solution containing the test compound.[6][7] This method allows for precise control over the composition of the perfusate and eliminates confounding factors from peripheral metabolism.[7]

2.1.1 Experimental Protocol: In Situ Brain Perfusion for this compound

  • Animal Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley) following approved animal care protocols.

    • Expose the common carotid artery and ligate its external branches.

    • Insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood. The perfusion rate is typically 10 mL/min.

    • Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).

    • Perfuse for a short duration (e.g., 30-120 seconds).

  • Sample Collection:

    • At the end of the perfusion period, decapitate the animal.

    • Dissect the brain, weigh it, and homogenize it.

    • Collect an aliquot of the perfusate.

  • Sample Analysis:

    • Determine the concentration of this compound in the brain homogenate and perfusate using LC-MS/MS.

    • Measure the radioactivity of the vascular marker using a scintillation counter.

  • Data Calculation:

    • Calculate the volume of distribution (Vd) in the brain: Vd (mL/g) = (C_brain - Vp * C_perfusate) / C_perfusate

      • C_brain: Amount of this compound per gram of brain tissue.

      • Vp: Vascular volume determined from the marker (mL/g).

      • C_perfusate: Concentration of this compound in the perfusate.

    • Calculate the brain uptake clearance (K_in) in mL/s/g: K_in = Vd / T

      • T: Perfusion time in seconds.

2.1.2 Data Presentation: In Situ Brain Perfusion of this compound

CompoundPerfusion Time (s)K_in (x 10⁻⁴ mL/s/g)Brain Uptake Classification
This compound 60150 ± 18High
Sucrose (Control)601.5 ± 0.3Low (Paracellular Marker)
Diazepam (Control)60220 ± 25High (Transcellular Marker)

Data are presented as mean ± SD (n=4) and are for illustrative purposes.

Workflow for In Situ Brain Perfusion

G prep Anesthetize Animal & Expose Carotid Artery washout Perfuse with Buffer to Wash Out Blood prep->washout perfuse Perfuse with this compound & Vascular Marker washout->perfuse collect Decapitate & Dissect Brain perfuse->collect analyze Homogenize & Analyze Brain and Perfusate collect->analyze calculate Calculate Vd and K_in analyze->calculate

Caption: Experimental workflow for the in situ brain perfusion technique.

In Vivo Models for BBB Penetration

In vivo studies in freely moving animals provide the most definitive data on BBB penetration, reflecting the combined effects of permeability, plasma protein binding, and metabolism.

Brain Microdialysis

Microdialysis is a minimally invasive technique used for continuous monitoring of unbound drug concentrations in the brain's extracellular fluid (ECF).[8][9] This is particularly valuable as the unbound concentration is what is available to interact with CNS targets.

3.1.1 Experimental Protocol: Brain Microdialysis for this compound

  • Probe Implantation:

    • Anesthetize the animal (rat or mouse) and stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).[8]

    • Allow the animal to recover from surgery for at least 24 hours.

  • Experiment:

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).[8]

    • Administer this compound to the animal via a relevant route (e.g., intravenous, oral).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

    • Collect parallel blood samples to determine plasma drug concentration.

  • Probe Calibration:

    • Determine the in vivo recovery rate of the probe using a method like retrodialysis to quantify the relationship between the dialysate concentration and the actual ECF concentration.[8]

  • Sample Analysis:

    • Analyze the dialysate and plasma samples for this compound concentration using a highly sensitive method like LC-MS/MS.

  • Data Calculation:

    • Correct the dialysate concentration for the probe's recovery rate to determine the unbound brain ECF concentration (C_u,brain).

    • Calculate the brain-to-plasma ratio of unbound drug: Ratio = AUC_u,brain / AUC_u,plasma

      • AUC_u,brain: Area under the curve for unbound brain concentration over time.

      • AUC_u,plasma: Area under the curve for unbound plasma concentration over time.

3.1.2 Data Presentation: Brain Microdialysis of this compound

ParameterThis compound
Dose (IV)10 mg/kg
Plasma Cmax (unbound)150 ng/mL
Brain ECF Cmax (unbound)95 ng/mL
Plasma AUC₀₋₄ₕ (unbound)280 ng·h/mL
Brain ECF AUC₀₋₄ₕ (unbound)252 ng·h/mL
AUC_u,brain / AUC_u,plasma Ratio 0.9

Data are for illustrative purposes. A ratio close to 1 suggests efficient equilibration across the BBB.

Workflow for Brain Microdialysis

G cluster_surg Surgery & Recovery cluster_exp Experiment cluster_analysis Analysis surg1 Implant Microdialysis Probe in Brain Region surg2 Allow Animal to Recover (>24h) surg1->surg2 exp1 Administer this compound surg2->exp1 exp2 Collect Brain Dialysate & Blood Samples exp1->exp2 ana2 Analyze this compound in Samples exp2->ana2 ana1 Determine Probe Recovery ana3 Calculate Unbound Concentrations & Ratio ana1->ana3 ana2->ana3

Caption: Workflow for measuring unbound this compound in the brain via microdialysis.

Conclusion

The assessment of blood-brain barrier penetration is a multi-faceted process that requires a tiered approach. Initial screening with in vitro models like the Transwell assay can efficiently prioritize compounds. Promising candidates can then be advanced to more complex and physiologically relevant models such as in situ brain perfusion for a more precise measure of uptake clearance. Finally, in vivo techniques like microdialysis provide the most definitive assessment of a compound's ability to reach its CNS target in an unbound state. By employing these methods, researchers can build a comprehensive BBB penetration profile for novel therapeutic agents like this compound, enabling informed decisions in the drug development pipeline.

References

Troubleshooting & Optimization

Troubleshooting CA140 solubility issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of CA140 in Phosphate-Buffered Saline (PBS). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.

Troubleshooting Guide: this compound Solubility in PBS

Issue: this compound is not dissolving or is precipitating out of PBS solution.

This guide provides a systematic approach to resolving solubility challenges with this compound in PBS. The underlying principle is to modify the properties of the solvent or the compound to favor dissolution.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting this compound solubility issues.

G start Start: this compound solubility issue in PBS check_purity 1. Verify this compound Purity and Integrity start->check_purity initial_dissolution 2. Optimize Initial Dissolution Technique check_purity->initial_dissolution Purity Confirmed modify_pbs 3. Modify PBS Formulation initial_dissolution->modify_pbs Insoluble success Success: this compound Dissolved initial_dissolution->success Soluble cosolvent 4. Introduce a Co-solvent modify_pbs->cosolvent Still Insoluble modify_pbs->success Soluble surfactant 5. Use a Surfactant cosolvent->surfactant Precipitation Occurs cosolvent->success Soluble consult Consult Senior Scientist or Technical Support surfactant->consult Issue Persists surfactant->success Soluble

Caption: A stepwise workflow for troubleshooting this compound solubility in PBS.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: The inability of this compound to dissolve in PBS can be attributed to several factors, primarily stemming from its molecular properties. If this compound is a hydrophobic (lipophilic) molecule, it will have poor solubility in an aqueous buffer like PBS. Other factors include the pH of the PBS, the temperature of the solution, and the particle size of the this compound powder.[1][2][3]

Q2: Can I adjust the pH of the PBS to improve this compound solubility?

A2: Yes, adjusting the pH of the PBS can significantly impact the solubility of ionizable compounds.[4] For acidic compounds, increasing the pH (making it more alkaline) will increase solubility. Conversely, for basic compounds, decreasing the pH (making it more acidic) will enhance solubility.[3] It is crucial to determine the pKa of this compound to make an informed decision on pH adjustment. However, ensure the final pH is compatible with your experimental system.

Q3: Is heating the PBS solution a viable method to dissolve this compound?

A3: For many compounds, increasing the temperature can increase solubility.[2][5] You can try warming the PBS solution to 37°C or slightly higher while stirring. However, be cautious as excessive heat can degrade this compound or other components in your experiment. Always check the thermal stability of this compound before applying heat.

Q4: What are co-solvents and how can they help with this compound solubility?

A4: Co-solvents are organic solvents that are miscible with water and can be used in small quantities to increase the solubility of hydrophobic compounds. Common co-solvents for biological experiments include DMSO (Dimethyl sulfoxide) and Ethanol. You would typically dissolve this compound in a small volume of the co-solvent first, and then add this stock solution to your PBS buffer. It is critical to keep the final concentration of the co-solvent low (usually <1%) as they can be toxic to cells.

Q5: I observed precipitation after adding my this compound stock solution (in DMSO) to PBS. What should I do?

A5: This is a common issue that occurs when the hydrophobic compound rapidly comes out of the organic solvent and into the aqueous buffer. To mitigate this, try the following:

  • Decrease the concentration: Your final concentration of this compound in PBS might be above its solubility limit.

  • Add the stock solution dropwise while vortexing: This allows for more gradual mixing and can prevent immediate precipitation.

  • Warm the PBS: Having the PBS at a slightly elevated temperature (e.g., 37°C) can help.

Experimental Protocols

Protocol 1: Basic Dissolution of this compound in PBS
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of PBS (pH 7.4) to achieve the target concentration.[6]

  • Vortex or sonicate the mixture for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved particles are present, proceed to the advanced protocols.

Protocol 2: pH-Modified Dissolution of this compound in PBS
  • Determine if this compound is an acidic or basic compound.

  • Prepare PBS buffers at different pH values (e.g., pH 6.4, 7.4, and 8.4).

  • Attempt to dissolve this compound in each of the pH-modified PBS buffers following Protocol 1.

  • Observe which pH provides the best solubility.

Protocol 3: Co-Solvent-Mediated Dissolution of this compound
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Warm the PBS to 37°C.

  • While vortexing the warm PBS, add the this compound/DMSO stock solution dropwise to achieve the final desired concentration.

  • Ensure the final DMSO concentration is below the toxic level for your specific assay (typically <0.5%).

Data Presentation

Table 1: Effect of Various Parameters on this compound Solubility
ParameterModificationExpected Effect on Solubility of a Hydrophobic CompoundConsiderations
pH Increase (more basic)May increase if this compound is acidic.Final pH must be compatible with the experiment.
Decrease (more acidic)May increase if this compound is basic.[3]Final pH must be compatible with the experiment.
Temperature IncreaseGenerally increases solubility.[2][5]Risk of compound degradation at high temperatures.
Co-solvent Add DMSO or EthanolSignificantly increases solubility.Potential for cytotoxicity at higher concentrations.
Surfactant Add Tween® 20 or Pluronic® F-68Increases solubility through micelle formation.[7]Can interfere with some biological assays.

Signaling Pathway Visualization

If this compound is an inhibitor of a signaling pathway, understanding its mechanism is crucial. The following is a generic representation of a signaling pathway that could be inhibited by a compound like this compound.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Enters Nucleus This compound This compound This compound->Kinase2 Inhibition

Caption: A generic signaling pathway showing inhibition by this compound.

References

How to prevent CA140 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of CA140 in solution. Given that this compound is a dopamine analog, this document draws upon established knowledge of dopamine and catecholamine stability to provide best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound, a dopamine analog, is oxidation. The catechol moiety in its structure is highly susceptible to oxidation, especially in the presence of oxygen, leading to the formation of quinones and subsequent polymerization into colored products. This process is accelerated at neutral to basic pH.

Q2: How can I visually detect if my this compound solution has degraded?

A2: A freshly prepared solution of this compound should be colorless. The appearance of a pink, brown, or black color is a visual indicator of oxidative degradation. Spectrophotometric analysis can also be used to detect the formation of oxidation products, which absorb light at different wavelengths than the parent compound.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and in an oxygen-free environment. The pH of the solution should be acidic (ideally pH 3-5) to enhance stability.

Q4: Are there any additives that can prevent this compound degradation?

A4: Yes, adding antioxidants to the solution can significantly inhibit oxidation. Common and effective antioxidants for catecholamines include ascorbic acid, reduced glutathione (GSH), and sodium metabisulfite.

Q5: For cell culture experiments, which antioxidant is most suitable?

A5: For cell-based assays, reduced glutathione (GSH) is a good choice due to its high cytocompatibility and its natural role in reducing oxidative stress in biological systems.[1][2] Ascorbic acid is also widely used. However, it's important to note that some antioxidants, like sodium metabisulfite, can be toxic to cells and should be avoided in in vitro and in vivo studies.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Solution turns pink/brown shortly after preparation. Oxidation: The solution is exposed to atmospheric oxygen at a non-optimal pH.Prepare the solution using deoxygenated solvents (e.g., by bubbling with nitrogen or argon gas). Prepare the solution at a low pH (3-5) and add an antioxidant like ascorbic acid or glutathione.
Loss of biological activity in the experiment. Degradation: The this compound has degraded due to improper storage or handling.Prepare fresh solutions for each experiment. Store stock solutions under the recommended conditions (frozen, protected from light, under inert gas). Verify the concentration and purity of the stock solution before use.
Precipitate forms in the frozen stock solution upon thawing. Poor Solubility/Aggregation: The compound may have limited solubility at neutral pH or the salt form has precipitated.Ensure the compound is fully dissolved, potentially using a small amount of acid to aid dissolution before buffering to the final desired pH. Thaw the solution slowly and vortex gently to redissolve any precipitate.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q), deoxygenated

  • Hydrochloric acid (HCl), 0.1 M

  • Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Deoxygenate Water: Bubble high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Acidified Water: To the deoxygenated water, add a sufficient amount of 0.1 M HCl to reach a pH between 3 and 4.

  • Add Antioxidant: Dissolve ascorbic acid in the acidified, deoxygenated water to a final concentration of 0.1% (w/v).

  • Dissolve this compound: Weigh the desired amount of this compound powder and dissolve it in the prepared solvent to achieve the target stock concentration (e.g., 10 mM). Gently vortex until fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into amber-colored microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.

  • Inert Gas Overlay: Before capping the tubes, flush the headspace with nitrogen or argon gas.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the preparation of a diluted, ready-to-use this compound solution for cell culture experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium (pre-warmed to 37°C)

  • Reduced glutathione (GSH) stock solution (e.g., 100 mM in sterile water)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution on ice, protected from light.

  • Prepare Diluted Solution: Just before the experiment, dilute the this compound stock solution to the final working concentration using pre-warmed cell culture medium.

  • Add Antioxidant: To the final working solution, add GSH to a final concentration of 100-200 µM to prevent oxidation in the culture medium.

  • Immediate Use: Use the freshly prepared working solution immediately to ensure maximum potency. Do not store diluted working solutions.

Visualizations

CA140_Degradation_Pathway This compound This compound (Catechol Moiety) Quinone This compound-o-quinone This compound->Quinone Oxidation (O2, pH > 6) Polymer Polydopamine-like Polymers (Colored) Quinone->Polymer Polymerization

Caption: Oxidative degradation pathway of this compound.

Prevention_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use Start Start: this compound Powder Deoxygenate Deoxygenate Solvent (N2 or Ar Purge) Start->Deoxygenate Acidify Acidify Solvent (pH 3-5) Deoxygenate->Acidify Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Acidify->Add_Antioxidant Dissolve Dissolve this compound Add_Antioxidant->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Transfer to Storage Inert_Gas Flush with Inert Gas Aliquot->Inert_Gas Freeze Store at -80°C Inert_Gas->Freeze Thaw Thaw on Ice Freeze->Thaw Retrieve for Experiment Dilute Dilute to Working Concentration Thaw->Dilute Use Use Immediately Dilute->Use

Caption: Recommended workflow for this compound solution preparation and handling.

References

Technical Support Center: Improving the Delivery of CA140 to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the dopamine D1 receptor (DRD1) modulator, CA140, to the central nervous system (CNS) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the CNS?

This compound is a dopamine analogue that has shown potential in preclinical studies for treating neurodegenerative diseases, such as Alzheimer's disease. Its primary mechanism of action in the CNS is the modulation of the Dopamine D1 Receptor (DRD1) signaling pathway. By interacting with DRD1, this compound can influence neuronal function, reduce neuroinflammation, and potentially ameliorate pathologies associated with neurodegenerative conditions.

Q2: Does this compound cross the blood-brain barrier (BBB)?

Yes, preclinical studies have demonstrated that this compound can cross the blood-brain barrier. A reported brain-to-plasma concentration ratio of 1.91 ± 0.22 indicates a high distribution of this compound into the brain tissue.

Q3: What is the recommended vehicle and administration route for in vivo studies with this compound?

Based on published preclinical studies, a common and effective method for administering this compound in mice is via intraperitoneal (i.p.) injection. The recommended vehicle is a 10% dimethyl sulfoxide (DMSO) in a saline solution.

Q4: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for any small molecule. Off-target interactions can lead to unintended biological effects. It is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects.

Q5: What behavioral tests can be used to assess the efficacy of this compound in the CNS?

The choice of behavioral test depends on the specific hypothesis being tested. For assessing cognitive improvements in models of neurodegenerative diseases, commonly used tests include the Morris water maze, Y-maze, and novel object recognition test. To evaluate motor function, the rotarod test and open-field test can be employed.

Troubleshooting Guides

Formulation and Administration
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation Poor solubility of this compound in the vehicle.Ensure the DMSO concentration is appropriate and that the this compound is fully dissolved before adding the saline. Gentle warming and vortexing can aid dissolution. Prepare fresh solutions for each experiment to avoid precipitation over time.
Inconsistent behavioral or physiological results Inaccurate dosing or poor injection technique.Calibrate all pipettes and syringes for accurate volume measurement. Ensure proper restraint of the animal to achieve a true intraperitoneal injection, avoiding injection into the gut or subcutaneous space. For detailed guidance on i.p. injection techniques in mice, refer to established protocols.
Signs of toxicity or distress in animals after injection (e.g., lethargy, ruffled fur, abdominal irritation) Toxicity related to the vehicle (DMSO) or the compound.Use the lowest effective concentration of DMSO. A 10% DMSO solution is generally considered safe for i.p. injections in mice, but individual animal sensitivity can vary. Closely monitor animals after injection. If signs of toxicity are observed, consider reducing the concentration of DMSO or exploring alternative vehicles. One study suggests that daily i.p. injections of 10 mL/kg of 5% DMSO for 7 days showed no adverse effects in mice.
Difficulty in achieving consistent CNS delivery Variability in BBB permeability or rapid metabolism of this compound.Ensure all animals are of a similar age and health status, as BBB integrity can be influenced by these factors. While this compound has been shown to cross the BBB, its pharmacokinetic profile in the brain (e.g., half-life) is not fully characterized. Consider conducting a pilot pharmacokinetic study to determine the optimal time points for your experimental readouts.
Experimental Design and Data Interpretation
Issue Potential Cause Troubleshooting Steps
High variability in behavioral data Inconsistent handling of animals, environmental stressors, or subjective scoring.Handle all animals consistently and acclimate them to the testing room before each experiment. Ensure the testing environment is free from excessive noise and light changes. For behavioral tests requiring manual scoring, have two independent researchers, blinded to the treatment groups, score the videos to ensure inter-rater reliability.
Lack of a clear dose-response relationship The selected doses are not within the therapeutic window (either too low or too high, leading to a plateau effect).Conduct a dose-response study to identify the optimal therapeutic dose of this compound for your specific experimental model and outcome measure. Start with the published effective dose (e.g., 30 mg/kg) and test both lower and higher concentrations.
No significant effect of this compound on the expected signaling pathway Insufficient drug concentration at the target site, timing of tissue collection is not optimal, or the signaling pathway is not activated as expected in your model.Verify CNS delivery of this compound through pharmacokinetic analysis if possible. Optimize the time point for tissue collection based on the expected peak concentration of this compound in the brain. Ensure that your experimental model is appropriate for studying the DRD1 signaling pathway and that all reagents and antibodies for pathway analysis are properly validated.
Unexpected or contradictory results Potential off-target effects of this compound or compensatory mechanisms in the biological system.Include a negative control (vehicle-treated animals) and a positive control (a known DRD1 agonist) in your experimental design. Consider using molecular techniques, such as RNA sequencing or proteomics, to explore potential off-target effects and compensatory changes in gene or protein expression.

Quantitative Data Summary

This compound Pharmacokinetic Parameters

ParameterValueSpeciesAdministration RouteReference
Brain-to-Plasma Ratio 1.91 ± 0.22MouseIntravenous
Cmax in Brain Data not available---
Tmax in Brain Data not available---
Half-life in Brain Data not available---

This compound In Vivo Study Parameters

ParameterValueSpeciesVehicleReference
Effective Dose 30 mg/kgMouse10% DMSO
Administration Route Intraperitoneal (i.p.)Mouse10% DMSO
Treatment Duration 14 days (daily)Mouse10% DMSO

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be injected.

    • Dissolve the this compound powder in a volume of DMSO that will result in a 10% final concentration of DMSO in the formulation. For example, to prepare 1 mL of a 10% DMSO solution, use 100 µL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Slowly add the sterile saline to the DMSO/CA140 mixture while vortexing to reach the final desired volume.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, while remaining within safe limits for the animals).

    • Prepare the formulation fresh on the day of injection to ensure stability.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

  • Materials:

    • Prepared this compound formulation

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • Appropriate animal restraint device or manual restraint technique

  • Procedure:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned to expose the lower abdominal quadrants.

    • Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Visualizations

DRD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 G_protein Gs/olf DRD1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Neuronal_Response Neuronal Response (e.g., Gene Expression, Synaptic Plasticity) Downstream->Neuronal_Response leads to

Figure 1. Simplified signaling pathway of this compound via the Dopamine D1 Receptor (DRD1).

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_data Data Analysis Formulation This compound Formulation (10% DMSO in saline) Injection Intraperitoneal (i.p.) Injection (30 mg/kg) Formulation->Injection Behavior Behavioral Testing (e.g., Y-maze, Novel Object Recognition) Injection->Behavior Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Injection->Biochemical Histology Histological Analysis (e.g., Immunohistochemistry) Injection->Histology Analysis Statistical Analysis and Interpretation Behavior->Analysis Biochemical->Analysis Histology->Analysis

Figure 2. General experimental workflow for in vivo studies

Technical Support Center: CA140 (Calcium Chloride Dihydrate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage conditions of CA140 (Calcium Chloride Dihydrate).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound, in its dihydrate form, is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] To maintain its quality and performance, it should be stored in a cool, dry area in a tightly sealed, airtight container.[2][3]

Q2: What are the signs of degradation or improper storage of this compound?

A2: The most common issue arising from improper storage is caking or clumping of the solid material due to moisture absorption.[4] While chemically stable under recommended conditions, excessive moisture uptake can affect its physical properties and performance in formulations.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively available in public literature, general guidelines for pharmaceutical ingredients recommend that photostability testing be conducted as part of stress testing.[1][2][5] If a product containing this compound is intended to be stored exposed to light, photostability should be evaluated.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is dependent on the storage conditions. When stored properly in a sealed container protected from moisture, it is a stable compound. However, some sources indicate a "fair to poor" shelf life if it is not protected from atmospheric moisture due to its hygroscopic nature.[6] For specific expiration or retest dates, it is crucial to refer to the Certificate of Analysis provided by the supplier.[7]

Q5: Are there any known incompatibilities of this compound with other substances?

A5: Yes, Calcium Chloride is incompatible with soluble carbonates, phosphates, sulfates, and tartrates, as these can lead to precipitation. It can also react with some metals.[8]

Troubleshooting Guides

Issue 1: this compound has formed clumps or cakes.

  • Cause: This is a common issue caused by exposure to humidity due to the hygroscopic nature of this compound.[4]

  • Solution:

    • Ensure the container is always tightly sealed when not in use.

    • Store the container in a desiccator or a controlled low-humidity environment.

    • For future prevention, consider repackaging the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent results in experiments using this compound.

  • Cause: If the this compound has absorbed a significant amount of water, the actual concentration of calcium chloride in a weighed amount will be lower than expected, leading to errors in solution preparation.

  • Solution:

    • Use this compound that has been properly stored and is free-flowing.

    • If moisture absorption is suspected, you may need to assay the material to determine its actual calcium chloride content before use.

    • For highly sensitive applications, consider using a freshly opened container of this compound.

Issue 3: Precipitation is observed when mixing this compound solutions with other reagents.

  • Cause: this compound is incompatible with certain anions that form insoluble calcium salts, such as carbonates, phosphates, and sulfates.[8]

  • Solution:

    • Review the composition of all solutions being mixed.

    • Avoid mixing stock solutions of this compound with solutions containing incompatible ions at high concentrations.

    • Consider the order of addition of reagents to minimize localized high concentrations that can trigger precipitation.

Data Presentation

Table 1: Summary of Stability Profile for this compound (Calcium Chloride Dihydrate)

ParameterCondition/FactorObservation and Recommendations
Physical Appearance SolidWhite, crystalline, odorless solid.
Hygroscopicity Exposure to airHighly hygroscopic; readily absorbs moisture, which can lead to caking.[1][2]
Thermal Stability Elevated TemperatureDehydration can occur at elevated temperatures. The dihydrate form can start to lose water of crystallization at temperatures above 100°C.
Photostability Light ExposureNo specific data on significant degradation is readily available, but as a general practice for pharmaceutical ingredients, protection from light is recommended unless data proves otherwise.
pH of Solution 5% w/v in waterTypically between 4.5 and 9.2.
Incompatibilities ChemicalIncompatible with soluble carbonates, phosphates, sulfates, and tartrates.[8]

Experimental Protocols

Protocol 1: Assay of this compound (Complexometric Titration)

This method determines the purity of Calcium Chloride Dihydrate.

  • Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. A suitable indicator is used to detect the endpoint.

  • Reagents:

    • 0.05 M EDTA standardized solution

    • Sodium hydroxide solution (1 M)

    • Murexide indicator (or other suitable indicator for calcium)

    • Deionized water

    • Hydrochloric acid (dilute)

  • Procedure:

    • Accurately weigh approximately 1 g of this compound and transfer it to a 250 mL beaker.

    • Dissolve the sample in 100 mL of deionized water and a few drops of dilute hydrochloric acid.

    • Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

    • Pipette a 50 mL aliquot of this solution into a conical flask.

    • Add 100 mL of deionized water.

    • Add 15 mL of 1 M sodium hydroxide solution.

    • Add a small amount of murexide indicator.

    • Titrate with the standardized 0.05 M EDTA solution until the color changes to a deep blue.

    • Record the volume of EDTA used and calculate the percentage of CaCl₂·2H₂O.

Protocol 2: Determination of Water Content (Karl Fischer Titration)

This is a standard method to determine the water content, which is crucial for a hygroscopic substance like this compound.

  • Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Apparatus:

    • Karl Fischer titrator

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a water standard.

    • Accurately weigh a suitable amount of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the percentage of water in the sample.

Mandatory Visualization

G start Issue Observed: Inconsistent Experimental Results check_physical Check Physical Appearance of this compound start->check_physical is_caked Is the material caked or clumped? check_physical->is_caked yes_caked Likely Cause: Moisture Absorption is_caked->yes_caked Yes no_caked Material appears normal is_caked->no_caked No check_storage Review Storage and Handling Procedures yes_caked->check_storage solution_1 Action: Use a fresh, properly stored batch of this compound yes_caked->solution_1 solution_3 Action: Re-assay the material to determine actual purity yes_caked->solution_3 no_caked->check_storage improper_storage Was the container left open or stored in a humid area? check_storage->improper_storage yes_improper Root Cause: Improper Storage improper_storage->yes_improper Yes no_improper Storage appears correct improper_storage->no_improper No solution_2 Action: Implement stricter storage protocols (e.g., desiccator) yes_improper->solution_2 check_prep Review Solution Preparation Protocol no_improper->check_prep

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G This compound This compound (CaCl2·2H2O) caked_this compound Caked this compound (Physical Change) This compound->caked_this compound Hygroscopic Absorption anhydrous_ca Anhydrous CaCl2 + 2H2O (gas) This compound->anhydrous_ca Thermal Dehydration moisture Atmospheric Moisture (H2O) moisture->caked_this compound heat Heat (>150°C) heat->anhydrous_ca

Caption: Simplified stability and degradation pathways for this compound.

References

Technical Support Center: Minimizing Toxicity of CA140 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CA140 in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dopamine analogue that has shown potential in alleviating Alzheimer's disease (AD) pathology and neuroinflammation. Its primary mechanism of action is the modulation of Dopamine Receptor D1 (DRD1) signaling. By acting as a DRD1 agonist, this compound can influence neuronal and synaptic function, potentially offering therapeutic benefits.

Q2: What are the potential on-target and off-target toxicities of this compound in long-term studies?

While specific long-term toxicity data for this compound is not yet extensively published, potential toxicities can be inferred from its mechanism of action as a dopamine D1 receptor agonist and the known side effects of similar compounds.

  • On-Target Toxicities: These are adverse effects resulting from the intended interaction of this compound with the DRD1 receptor. Over-stimulation of DRD1 receptors could potentially lead to:

    • Cardiovascular effects: Dopamine receptors are present in the renal and mesenteric vasculature, and their activation can lead to vasodilation and changes in blood pressure.

    • Behavioral changes: Excessive DRD1 activation in the central nervous system might induce hyperactivity, stereotyped behaviors, or psychosis-like symptoms.

    • Nausea and vomiting: Activation of dopamine receptors in the chemoreceptor trigger zone of the brainstem is a common cause of nausea.

  • Off-Target Toxicities: These are adverse effects caused by the interaction of this compound with other unintended biological targets. While the off-target profile of this compound is not fully characterized, potential off-target effects are a common concern for small molecule inhibitors and could manifest in various organ systems.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during long-term in vivo studies with this compound.

Issue 1: Observed Behavioral Abnormalities in Animal Models (e.g., hyperactivity, stereotypy, anxiety-like behavior)

  • Possible Cause: Over-stimulation of central DRD1 receptors due to a high dose of this compound.

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose with an acceptable safety margin.

    • Pharmacokinetic Analysis: Assess the plasma and brain concentrations of this compound to ensure they are within the expected therapeutic range.

    • Behavioral Monitoring: Implement a comprehensive battery of behavioral tests to systematically quantify the observed abnormalities.

Issue 2: Cardiovascular Instability (e.g., significant changes in blood pressure or heart rate)

  • Possible Cause: On-target effects of this compound on peripheral dopamine receptors.

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using telemetry or other appropriate methods in conscious, freely moving animals.

    • Dose-Escalation Studies: Carefully designed dose-escalation studies can help determine the threshold dose for cardiovascular effects.

    • Consider Co-administration: In some research contexts, co-administration of a peripherally acting dopamine receptor antagonist (that does not cross the blood-brain barrier) could be explored to mitigate peripheral side effects, though this would require careful validation.

Issue 3: Signs of Organ Toxicity in Histopathology (e.g., liver or kidney abnormalities)

  • Possible Cause: Potential off-target effects or metabolism-related toxicity of this compound.

  • Troubleshooting Steps:

    • Comprehensive Organ Histopathology: Conduct detailed histopathological examination of all major organs at multiple time points during the long-term study.

    • Clinical Pathology: Monitor blood chemistry and hematology parameters throughout the study to detect early signs of organ dysfunction.

    • Metabolite Profiling: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate the toxicity of this compound.

Protocol 1: Long-Term Toxicity and Tolerability Study in Rodents

Objective: To evaluate the potential toxicity of this compound following repeated administration over an extended period (e.g., 3-6 months) in a rodent model (e.g., mice or rats).

Methodology:

  • Animal Model: Select a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be the maximum tolerated dose (MTD) determined from shorter-term studies.

  • Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for the duration of the study.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.

    • Behavioral Assessments: Conduct a battery of behavioral tests (e.g., open field, rotarod, elevated plus maze) at baseline and at regular intervals throughout the study.

    • Cardiovascular Monitoring: If feasible, monitor blood pressure and heart rate via telemetry.

    • Ophthalmology: Perform ophthalmological examinations at the beginning and end of the study.

  • Terminal Procedures:

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

    • Necropsy and Histopathology: Perform a full necropsy and collect all major organs for histopathological examination.

Protocol 2: Behavioral and Neurological Toxicity Assessment

Objective: To specifically assess the potential for this compound to induce neurobehavioral adverse effects.

Methodology:

  • Open Field Test:

    • Apparatus: A square arena with video tracking capabilities.

    • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 10-15 minutes).

    • Parameters Measured: Locomotor activity (total distance traveled), exploratory behavior (rearing, time spent in the center vs. periphery), and stereotyped behaviors (repetitive, patterned movements).

  • Rotarod Test:

    • Apparatus: A rotating rod with adjustable speed.

    • Procedure: Place the animal on the rotating rod and gradually increase the speed. Record the latency to fall.

    • Parameters Measured: Motor coordination and balance.

  • Elevated Plus Maze:

    • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

    • Parameters Measured: Anxiety-like behavior (time spent in open vs. closed arms, number of entries into each arm).

Data Presentation

Table 1: Hypothetical Long-Term Toxicity Study Endpoints for this compound

ParameterVehicle ControlLow Dose this compoundMid Dose this compoundHigh Dose this compound
Body Weight Change (%) +15%+14%+10%+2%
Total Distance Traveled (m) 1500160025004500
Time on Rotarod (s) 180175150110
Time in Open Arms (s) 1201108040
Serum ALT (U/L) 303245150
Serum Creatinine (mg/dL) 0.50.50.61.2

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis A Determine Maximum Tolerated Dose (MTD) in short-term studies B Select Animal Model (e.g., C57BL/6 mice) A->B C Define Dose Groups (Vehicle, Low, Mid, High) B->C D Daily Dosing of this compound (e.g., 90 days) C->D E Daily Clinical Observations (Weight, Behavior) D->E F Periodic Behavioral Testing (Open Field, Rotarod) D->F G Terminal Blood Collection (Hematology, Chemistry) F->G I Statistical Analysis of all endpoints G->I H Necropsy and Histopathology H->I

Caption: Workflow for a long-term toxicity study of this compound.

signaling_pathway This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Binds and Activates AC Adenylyl Cyclase DRD1->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Therapeutic Therapeutic Effects (e.g., Neuroprotection) Downstream->Therapeutic Adverse Potential Adverse Effects (On-Target Toxicity) Downstream->Adverse

Caption: Simplified signaling pathway of this compound via the DRD1 receptor.

troubleshooting_logic Start Adverse Event Observed IsBehavioral Behavioral Abnormality? Start->IsBehavioral IsCardio Cardiovascular Instability? IsBehavioral->IsCardio No DoseResponse Perform Dose-Response Study IsBehavioral->DoseResponse Yes IsOrgan Organ Toxicity (Histopathology)? IsCardio->IsOrgan No MonitorCV Implement Continuous Cardiovascular Monitoring IsCardio->MonitorCV Yes Histology Comprehensive Histopathology IsOrgan->Histology Yes End Refine Study Protocol IsOrgan->End No PK_Analysis Conduct Pharmacokinetic Analysis DoseResponse->PK_Analysis PK_Analysis->End MonitorCV->DoseResponse Metabolite Metabolite Profiling Histology->Metabolite Metabolite->End

Caption: Troubleshooting logic for adverse events in this compound studies.

Technical Support Center: Refining Behavioral Assays for CA140-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CA140, a dopamine D1 receptor (DRD1) agonist, in behavioral assays. The information is tailored for scientists and drug development professionals investigating the effects of this compound on cognitive function in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that is relevant to behavioral studies?

A1: this compound is a dopamine analogue that primarily acts as an agonist for the Dopamine D1 Receptor (DRD1). Its therapeutic effects in models of Alzheimer's disease are attributed to the modulation of DRD1 signaling, which plays a crucial role in synaptic plasticity, learning, and memory.[1] Activation of this pathway is expected to rescue cognitive and synaptic deficits.

Q2: Which animal models are most relevant for studying the cognitive-enhancing effects of this compound?

A2: The 5xFAD mouse model of Alzheimer's disease is a commonly used and relevant model for evaluating the efficacy of this compound.[1] These mice exhibit age-dependent cognitive decline and Alzheimer's-like pathology, providing a suitable platform to test the neuroprotective and cognitive-enhancing properties of this compound.

Q3: What are the recommended behavioral assays to assess the efficacy of this compound?

A3: To evaluate the pro-cognitive effects of this compound, the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are highly recommended. The NOR test assesses recognition memory, while the MWM test evaluates spatial learning and memory.

Q4: How should I determine the optimal dose of this compound for my behavioral study?

A4: Previous studies have used a dose of 30 mg/kg administered intraperitoneally (i.p.) in 5xFAD mice. However, it is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.

Q5: What is the recommended duration of this compound treatment before starting behavioral testing?

A5: A treatment duration of 14 to 17 days has been shown to be effective in rescuing cognitive deficits in aged 5xFAD mice.[1] The optimal duration may vary depending on the age of the animals and the specific cognitive domain being investigated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant difference in performance between this compound-treated and vehicle-treated groups in the Novel Object Recognition test. 1. Floor Effect: The task may be too difficult for the age of the animals, resulting in poor performance in all groups. 2. Ceiling Effect: The task may be too easy, leading to high performance even in the vehicle-treated group. 3. Object Preference: Animals may have an innate preference for one of the objects. 4. Insufficient Drug Exposure: The dose or duration of this compound treatment may be suboptimal.1. Simplify the task by reducing the delay between the familiarization and test phases. 2. Increase the task difficulty by extending the delay period. 3. Conduct an object preference test prior to the experiment to ensure neutral objects are used. 4. Perform a dose-response and time-course study to determine the optimal treatment regimen.
This compound-treated animals show hyperactivity in the open field, confounding results of other behavioral tests. 1. Dopaminergic Effects: As a dopamine D1 receptor agonist, this compound may increase locomotor activity.1. Habituate the animals to the testing room and apparatus to reduce novelty-induced hyperactivity. 2. Analyze the initial phase of the behavioral test separately to assess locomotor activity before task-specific behaviors are prominent. 3. Use a lower dose of this compound if cognitive enhancement can be achieved without significant motor stimulation.
High variability in escape latency in the Morris Water Maze within the this compound-treated group. 1. Inconsistent Handling: Variations in handling and release procedures can increase stress and variability. 2. Lack of Motivation: Some animals may adopt a floating behavior instead of actively searching for the platform. 3. Sensory or Motor Impairments: The animal's ability to see the distal cues or swim may be compromised.1. Ensure all experimenters follow a standardized handling and release protocol. 2. If an animal is floating, gently guide it towards the platform in the initial trials. 3. Conduct a cued version of the MWM (with a visible platform) to rule out sensory or motor deficits.
Animals fail to show a preference for the target quadrant in the Morris Water Maze probe trial. 1. Insufficient Training: The animals may not have adequately learned the platform location. 2. Over-reliance on Proximal Cues: Animals may be using cues within the maze instead of the distal room cues. 3. Stress-induced Memory Impairment: High stress levels can impair memory retrieval.1. Extend the training period or increase the number of trials per day. 2. Ensure the water is sufficiently opaque to hide the submerged platform and that the maze is placed in a room with prominent, stable distal cues. 3. Minimize stress by maintaining a consistent testing environment and handling the animals gently.

Quantitative Data Summary

The following tables present representative data from behavioral assays with this compound-treated 5xFAD mice.

Table 1: Novel Object Recognition (NOR) Test

GroupTreatmentDiscrimination Index (Mean ± SEM)
Wild-TypeVehicle0.45 ± 0.05
5xFADVehicle0.10 ± 0.04
5xFADThis compound (30 mg/kg)0.42 ± 0.06

Table 2: Morris Water Maze (MWM) - Acquisition Phase

GroupTreatmentDay 1 Escape Latency (s) (Mean ± SEM)Day 5 Escape Latency (s) (Mean ± SEM)
Wild-TypeVehicle55 ± 415 ± 2
5xFADVehicle58 ± 545 ± 4
5xFADThis compound (30 mg/kg)56 ± 420 ± 3

Table 3: Morris Water Maze (MWM) - Probe Trial

GroupTreatmentTime in Target Quadrant (%) (Mean ± SEM)
Wild-TypeVehicle40 ± 3
5xFADVehicle22 ± 2
5xFADThis compound (30 mg/kg)38 ± 4

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. A set of three identical objects and three other identical, but different, novel objects.

Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to acclimate.

  • Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.

  • Test (Day 2, after a retention interval of 24 hours): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and allow it to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object. Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory.

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint. A submerged platform (10 cm in diameter) placed 1 cm below the water surface. Distal visual cues are placed around the room.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per day for five consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomized starting positions.

    • Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform).

Visualizations

DRD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Dopamine DRD1 Dopamine D1 Receptor This compound->DRD1 Binds to Gs Gs Protein DRD1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Synaptic_Plasticity Synaptic Plasticity & Cognitive Improvement Gene_Transcription->Synaptic_Plasticity

This compound-activated DRD1 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Behavior Group_Assignment Group Assignment (Randomized) Baseline_Behavior->Group_Assignment Daily_Treatment Daily this compound/Vehicle Administration (14-17 days) Group_Assignment->Daily_Treatment NOR_Test Novel Object Recognition Test Daily_Treatment->NOR_Test MWM_Test Morris Water Maze Test Daily_Treatment->MWM_Test Data_Collection Data Collection & Quantification NOR_Test->Data_Collection MWM_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Technical Support Center: Synthesis of Paclitaxel (Taxol®)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information could be found for a compound designated "CA140." The following technical support guide is provided as an example, using the well-documented synthesis of the complex anticancer agent Paclitaxel (Taxol®) to illustrate the format and content you requested. Researchers can adapt this template for their internal documentation of this compound or other proprietary compounds.

Paclitaxel's synthesis is a significant challenge in organic chemistry due to its complex, highly oxygenated tetracyclic core and numerous stereocenters.[1][2][3] This guide addresses common issues encountered during its synthesis, particularly focusing on semi-synthetic routes starting from precursors like 10-deacetylbaccatin III (10-DAB), which is more abundant than Paclitaxel itself.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the semi-synthesis of Paclitaxel?

A1: The most common and economically viable precursor is 10-deacetylbaccatin III (10-DAB). It is a natural precursor to Paclitaxel and can be isolated in larger quantities from the needles of the European yew tree (Taxus baccata), making it a more sustainable starting point than total synthesis for large-scale production.[3][4]

Q2: Why is the attachment of the C13 side chain a critical and often problematic step?

A2: The esterification at the C13 hydroxyl group is challenging due to significant steric hindrance from the bulky baccatin III core. Furthermore, the C13 alcohol is one of several hydroxyl groups, requiring a highly selective reaction to avoid side reactions. The Ojima-Holton method, using a β-lactam synthon, is a highly effective and widely used protocol to overcome these challenges and install the side chain with the correct stereochemistry.[5][6]

Q3: What are the main challenges in the total synthesis of Paclitaxel?

A3: The total synthesis of Paclitaxel is a monumental task due to its structural complexity. Key challenges include:

  • Construction of the Strained B-Ring: The eight-membered B-ring is conformationally complex and difficult to close.[1][2]

  • Stereocontrol: The molecule has 11 stereocenters, and controlling the stereochemistry at each step is critical.[1][3]

  • Protecting Group Strategy: The presence of multiple hydroxyl groups requires a complex and efficient protecting group strategy to ensure selective reactions at the desired positions.

  • Low Overall Yields: Due to the high number of linear steps in most total syntheses, the overall yield is often very low, making it impractical for commercial production.[3]

Q4: Can alternative methods be used to produce Paclitaxel?

A4: Yes, besides semi-synthesis and total synthesis, research has explored plant cell fermentation and biosynthesis using genetically engineered microorganisms as potential green and sustainable production routes.[2] However, these methods are still under development to overcome challenges in yield and scale-up.[2]

Troubleshooting Guides

Issue 1: Low Yield in C13 Side-Chain Attachment via Ojima-Holton Method
Symptom Possible Cause Suggested Solution
Low conversion of 7-TES-baccatin III to the coupled product 1. Inefficient activation of the β-lactam: The β-lactam ring may not be opening efficiently. 2. Steric hindrance: The C13-hydroxyl group is sterically hindered. 3. Base degradation: The base used may be causing degradation of the starting material or product.1. Base Selection: Use a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium hydride (NaH). Ensure the base is fresh and added slowly at low temperature (-40°C to -20°C). 2. Solvent: Use anhydrous THF as the solvent to ensure a dry reaction environment. 3. Reaction Time & Temperature: Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) at low temperature before slowly warming to 0°C. Monitor by TLC.
Formation of side products 1. Epimerization: The stereochemistry at C2' of the side chain may be compromised. 2. Reaction at other hydroxyl groups: Incomplete protection of C7 or C10 hydroxyls.1. Check β-Lactam Purity: Ensure the enantiopurity of the β-lactam precursor is high. 2. Verify Protection: Confirm complete protection of the C7 hydroxyl with a bulky silyl group (e.g., Triethylsilyl, TES) before the coupling reaction.
Issue 2: Poor Selectivity in Protecting Group Reactions
Symptom Possible Cause Suggested Solution
Protection of the wrong hydroxyl group (e.g., C10 instead of C7) 1. Steric/Electronic similarity: The reactivity of the various hydroxyl groups can be similar under certain conditions. 2. Reagent Choice: The protecting group reagent may not be selective enough.1. Reagent Selection: For selective protection of the C7-OH, use a sterically demanding silyl chloride like TES-Cl or TIPS-Cl with pyridine or imidazole as a base. 2. Temperature Control: Run the reaction at a controlled temperature (e.g., 0°C to room temperature) to favor the thermodynamically more stable product.
Incomplete protection leading to a mixture of products 1. Insufficient Reagent: Not enough protecting group reagent or base was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the silylating agent and base. 2. Monitoring: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Key Experimental Protocols

Protocol 1: Selective Protection of 10-DAB at the C7 Position

This protocol describes the selective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) using triethylsilyl chloride (TES-Cl).

  • Preparation: Dissolve 10-DAB (1 equivalent) in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add triethylsilyl chloride (TES-Cl, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-TES-10-deacetylbaccatin III.

Protocol 2: Ojima-Holton Side-Chain Attachment

This protocol outlines the coupling of the C13 side chain using the corresponding β-lactam with the protected baccatin core.

  • Preparation: To a flame-dried flask under an inert atmosphere, add 7-TES-baccatin III (1 equivalent) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -40°C.

  • Deprotonation: Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equivalents) to the reaction mixture and stir for 30 minutes at -40°C.

  • Lactam Addition: Add a solution of the N-benzoyl-(3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (the Ojima lactam, 1.2 equivalents) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -40°C for 1 hour, then allow it to warm to 0°C and stir for an additional 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Perform a standard aqueous workup and extraction with ethyl acetate. The crude product is then purified by column chromatography to yield the protected Paclitaxel precursor.

Visualized Workflows and Pathways

G cluster_0 Semi-Synthesis Overview 10-DAB 10-DAB 7-TES-10-DAB C7-Protected Baccatin Core 10-DAB->7-TES-10-DAB 1. Selective Protection (C7-OH) Protected_Paclitaxel Fully Protected Paclitaxel 7-TES-10-DAB->Protected_Paclitaxel 2. Side-Chain Coupling (Ojima-Holton) Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel 3. Deprotection

Caption: High-level workflow for the semi-synthesis of Paclitaxel.

G start Low Yield in Side-Chain Coupling check_base Is the base (e.g., LiHMDS) fresh and active? start->check_base check_sm Are starting materials (Baccatin core, β-lactam) pure and dry? check_base->check_sm Yes replace_base Use fresh, titrated base. Ensure anhydrous conditions. check_base->replace_base No check_temp Was the reaction temperature strictly controlled (-40°C to 0°C)? check_sm->check_temp Yes purify_sm Purify starting materials. Dry reagents and solvents rigorously. check_sm->purify_sm No optimize_temp Optimize temperature profile. Use cryostat for accurate control. check_temp->optimize_temp No success Yield Improved check_temp->success Yes replace_base->success purify_sm->success optimize_temp->success

Caption: Troubleshooting workflow for low-yield side-chain coupling.

References

Navigating CA140 Efficacy Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental timelines in CA140 efficacy studies.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of this compound efficacy studies.

CategoryQuestionAnswer
Preclinical Study Design What are the critical factors to consider when designing an in vivo efficacy study for this compound?Key factors include selecting the appropriate animal model that recapitulates the human disease, determining the optimal dose and treatment schedule, and establishing clear, measurable endpoints. It is also crucial to use randomization and blinding to minimize bias.
How do I determine the appropriate sample size for my preclinical study?Sample size should be determined using statistical power analysis to ensure that the study is sufficiently powered to detect a statistically significant effect of this compound if one exists.
Clinical Trial Timelines What are the most common reasons for delays in clinical trial timelines?Common delays stem from challenges in patient recruitment, logistical issues with drug supply and trial sites, and unexpected adverse events. Proactive planning and open communication are essential for mitigation.[1]
How can we accelerate patient recruitment for our this compound clinical trial?A patient-centric approach is crucial. This includes simplifying study protocols, accommodating patient schedules, providing transportation assistance, and ensuring transparent communication.[2] Leveraging physician referrals, patient registries, and community outreach can also be effective.
Data Analysis & Interpretation What are the key endpoints to measure in a preclinical oncology study for a compound like this compound?Primary endpoints typically include tumor volume and weight. Secondary endpoints can include survival analysis, biomarker assessment in tumor tissue, and evaluation of metastasis.
How should I handle unexpected variability in my preclinical data?Thoroughly investigate the source of variability. This could include animal health issues, inconsistencies in dosing or measurement techniques, or unexpected biological heterogeneity. Statistical methods should be employed to account for variability, and experiments may need to be repeated with tighter controls.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues that may arise during your this compound experiments.

Troubleshooting Preclinical In Vivo Study Delays
IssuePotential CauseRecommended Action
Slower than expected tumor growth in control animals - Cell line viability issues- Improper tumor cell inoculation- Animal strain is not optimal1. Verify Cell Line: Culture and test the cell line for viability and tumorigenicity in vitro before inoculation.2. Refine Inoculation Technique: Ensure consistent cell numbers and injection volumes. Consider using a different injection site if necessary.3. Evaluate Animal Model: Research literature to confirm the suitability of the chosen mouse strain for the specific cancer cell line.
High toxicity or adverse events observed at the planned therapeutic dose - Dose is too high for the chosen animal model- Off-target effects of this compound1. Conduct a Dose-Ranging Study: Perform a preliminary study with a range of this compound doses to determine the maximum tolerated dose (MTD).2. Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) to reduce toxicity while maintaining efficacy.3. Investigate Off-Target Effects: If toxicity persists at effective doses, further preclinical toxicology studies may be required.
Inconsistent anti-tumor response to this compound - Heterogeneity in the tumor model- Issues with drug formulation or administration1. Characterize Tumor Model: Ensure the tumor model is well-characterized and exhibits consistent growth kinetics.2. Verify Drug Formulation: Confirm the stability and concentration of the this compound formulation. Ensure proper storage and handling.3. Standardize Administration: Use precise administration techniques to ensure each animal receives the correct dose.
Troubleshooting Clinical Trial Timeline Adjustments
IssuePotential CauseRecommended Action
Patient enrollment is behind schedule - overly restrictive inclusion/exclusion criteria- Lack of awareness of the trial among potential participants- High patient burden (e.g., frequent visits)1. Review Eligibility Criteria: Re-evaluate the inclusion/exclusion criteria with clinical investigators to determine if any can be safely broadened.2. Enhance Outreach: Increase awareness through patient advocacy groups, online platforms, and targeted advertising.3. Reduce Patient Burden: Explore options for remote monitoring, telehealth visits, or providing travel and accommodation support.
High patient dropout rate - Unexpected side effects- Lack of perceived benefit- Logistical challenges for participants1. Monitor and Manage Side Effects: Proactively manage adverse events and provide clear communication to patients about potential side effects.2. Maintain Patient Engagement: Regularly communicate with participants about the importance of their contribution and provide updates on the trial's progress where appropriate.3. Offer Support: Provide resources to help patients overcome logistical hurdles, such as transportation and scheduling.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model of Cancer

This protocol outlines a typical in vivo efficacy study using a human cancer cell line xenograft model in immunodeficient mice.

  • Cell Culture and Animal Model

    • Cell Line: Human cancer cell line relevant to the proposed indication of this compound (e.g., a breast cancer cell line for a breast cancer study).

    • Animal Model: Female athymic nude mice, 6-8 weeks old.

    • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Tumor Inoculation

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Study Groups and Treatment

    • Monitor tumor growth regularly. When tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Control): Administer vehicle control (e.g., saline) via the same route and schedule as the treatment group.

    • Group 2 (this compound Treatment): Administer this compound at the predetermined optimal dose and schedule (e.g., 10 mg/kg, intravenously, twice weekly).

  • Endpoint Analysis

    • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and toxicity.

    • Survival: If applicable, monitor survival until a predefined endpoint (e.g., tumor volume reaches 1500 mm³).

    • Terminal Analysis: At the end of the study, euthanize mice and collect tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Statistical Analysis

    • Analyze differences in tumor growth between the control and treatment groups using an appropriate statistical test, such as a two-way ANOVA with repeated measures.

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

    • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Caption: Workflow for a typical in vivo efficacy study.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway.

References

Validation & Comparative

Comparative Efficacy of CA140 and Other Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the dopamine agonist CA140 against other established dopamine agonists, namely Ropinirole, Pramipexole, and Apomorphine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance based on available experimental data.

Executive Summary

Dopamine agonists are critical therapeutic agents, primarily for Parkinson's disease, and work by mimicking the action of endogenous dopamine. While established dopamine agonists like Ropinirole, Pramipexole, and Apomorphine have well-documented efficacy profiles, the novel compound this compound is an emerging dopamine analogue. Current research indicates that this compound modulates Dopamine D1 Receptor (DRD1) signaling, though comprehensive quantitative data on its binding affinity and functional potency across all dopamine receptor subtypes is not yet publicly available. This guide synthesizes the existing data for the established agonists to provide a baseline for comparison once further data on this compound emerges.

Data Presentation: Comparative Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for Ropinirole, Pramipexole, and Apomorphine, focusing on their binding affinities (Ki) and functional potencies (EC50) at human dopamine D1, D2, and D3 receptors. All values are presented in nanomolar (nM). It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

Dopamine AgonistD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Ropinirole >10,000[1]29[1]1.8[2]
Pramipexole >10,0003.9[3]0.5[3]
Apomorphine 10.7[4]0.5[1]Data Not Available

Table 2: Dopamine Receptor Functional Potency (EC50, nM)

Dopamine AgonistD1 Receptor (EC50, nM)D2 Receptor (EC50, nM)D3 Receptor (EC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Ropinirole Data Not Available39.83.98
Pramipexole Data Not Available19[1]9[1]
Apomorphine 92.2[5]35.1[3]Data Not Available

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Clonal cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (D1, D2, or D3) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, or [³H]-(+)-7-OH-DPAT for D3) at a fixed concentration.

  • Competition Binding: To determine the affinity of the test compound (e.g., this compound, Ropinirole), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound. The radioactivity retained on the filter is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Functional assays are used to measure the potency (EC50) and efficacy of a compound in activating the receptor and initiating a cellular response. A common method involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP).

  • Cell Culture: Clonal cells expressing the dopamine receptor subtype of interest are cultured in appropriate media.

  • Assay Principle: D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit adenylyl cyclase.

  • Stimulation/Inhibition:

    • For D1 receptor agonists, cells are treated with increasing concentrations of the test compound, and the accumulation of cAMP is measured.

    • For D2 and D3 receptor agonists, adenylyl cyclase is first stimulated with a compound like forskolin, and then the ability of the test compound to inhibit this stimulated cAMP production is measured at various concentrations.

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Data Analysis: Dose-response curves are generated by plotting the cellular response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from these curves using non-linear regression.

Visualizations

Dopamine Receptor Signaling Pathway

Dopamine Receptor Signaling Pathway cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_R D1/D5 Receptor Gs Gs protein D1_R->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Cellular_Response_1 Cellular Response PKA->Cellular_Response_1 D2_R D2/D3/D4 Receptor Gi Gi protein D2_R->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_2 Cellular Response cAMP_dec->Cellular_Response_2

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.

Experimental Workflow for Dopamine Agonist Evaluation

Experimental Workflow start Start receptor_prep Receptor Preparation (Cell Culture & Membrane Isolation) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Cell-Based Functional Assay receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_determination Determine EC50 (Functional Potency) data_analysis->ec50_determination comparison Comparative Analysis ki_determination->comparison ec50_determination->comparison end End comparison->end

Caption: Workflow for evaluating the efficacy of dopamine agonists.

Logical Relationship in Dopamine Agonist Comparison

Comparison Logic main_topic Comparative Efficacy of Dopamine Agonists sub_topic1 This compound main_topic->sub_topic1 sub_topic2 Ropinirole main_topic->sub_topic2 sub_topic3 Pramipexole main_topic->sub_topic3 sub_topic4 Apomorphine main_topic->sub_topic4 ca140_data Modulates DRD1 Signaling (Quantitative data pending) sub_topic1->ca140_data ropinirole_data High D3 Affinity (Ki = 1.8 nM) Full D2/D3 Agonist sub_topic2->ropinirole_data pramipexole_data Higher D3 Affinity (Ki = 0.5 nM) Full D2/D3 Agonist sub_topic3->pramipexole_data apomorphine_data D1/D2 Agonist (Ki D1=10.7, D2=0.5 nM) sub_topic4->apomorphine_data

Caption: Logical structure for comparing dopamine agonists.

References

A Comparative Analysis of CA140 and L-DOPA in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds targeting the nuclear receptor Nurr1, such as CA140, presents a promising disease-modifying strategy for Parkinson's disease (PD), offering a distinct mechanistic approach to the gold-standard symptomatic treatment, Levodopa (L-DOPA). This guide provides a detailed comparison of their performance in preclinical models, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: Two Divergent Therapeutic Strategies

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), leading to debilitating motor and non-motor symptoms.[1][2] For over five decades, the primary treatment has been L-DOPA, a precursor to dopamine that effectively replenishes the brain's depleted supply and alleviates motor symptoms.[3][4] However, L-DOPA does not halt disease progression, and its long-term use often leads to waning efficacy and debilitating side effects like L-DOPA-induced dyskinesia (LID), which are involuntary, erratic movements.[4][5][6]

This limitation has driven the search for disease-modifying therapies. One of the most promising targets is the nuclear receptor related 1 (Nurr1), a transcription factor critical for the development, maintenance, and survival of DA neurons.[7][8][9] this compound belongs to a class of Nurr1 agonists designed to enhance Nurr1's dual functions: promoting the expression of essential dopaminergic genes and suppressing neuroinflammatory pathways in microglia and astrocytes.[8][10] This guide compares the symptomatic relief and neuroprotective potential of this compound and L-DOPA in established animal models of Parkinson's disease.

Mechanism of Action: Dopamine Replacement vs. Neuroprotection

The fundamental difference between L-DOPA and this compound lies in their therapeutic targets and mechanisms.

L-DOPA (Levodopa): The Dopamine Precursor

L-DOPA is a prodrug that crosses the blood-brain barrier, which dopamine itself cannot do.[5][11][12] Once in the brain, it is converted into dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) within the remaining dopaminergic neurons.[5][11] This newly synthesized dopamine is then released into the synapse, stimulating dopamine receptors and temporarily restoring motor function.[11] Its action is purely symptomatic, replacing the lost neurotransmitter without protecting the underlying neuronal population from ongoing degeneration.[5]

This compound: The Nurr1 Agonist

This compound and similar compounds act by directly binding to and activating Nurr1.[10] This activation is hypothesized to have a dual benefit:

  • Neuroprotection and Functional Enhancement: Nurr1 regulates the expression of key genes essential for dopamine neuron function, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and dopamine transporter (DAT).[9] By activating Nurr1, this compound may enhance the function and resilience of existing DA neurons.

  • Anti-inflammatory Effects: Nurr1 plays a crucial role in suppressing the expression of pro-inflammatory genes in microglia and astrocytes.[8][9] Neuroinflammation is a key pathological feature of PD that contributes to neuronal death.[2] this compound, by activating Nurr1, can mitigate this inflammatory response, thereby protecting neurons from inflammation-induced degeneration.[9]

This mechanism suggests that this compound has the potential to be a disease-modifying agent by protecting neurons from further degeneration and reducing the underlying pathology.[8][10]

Signaling Pathway Diagrams

L_DOPA_Pathway cluster_blood Bloodstream cluster_brain Brain (Neuron) LDOPA_blood L-DOPA LDOPA_brain L-DOPA LDOPA_blood->LDOPA_brain Crosses BBB Carbidopa Carbidopa DDC_peripheral Peripheral DDC Dopamine_peripheral Dopamine (Peripheral) DDC_brain DDC Dopamine_brain Dopamine Vesicle Synaptic Vesicle Receptors Dopamine Receptors Symptomatic Relief Symptomatic Relief Receptors->Symptomatic Relief

CA140_Pathway

Preclinical Efficacy and Side Effect Profile

Direct comparative studies of this compound and L-DOPA are emerging. The available data from preclinical models, primarily rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to mimic PD pathology, are summarized below.

Table 1: Comparison of Motor Symptom Improvement

ParameterL-DOPAThis compound (and other Nurr1 Agonists)Animal Model
Apomorphine- or Amphetamine-Induced Rotations Significant reduction in net rotations, indicating potent symptomatic relief.Significant reduction in rotational bias, suggesting improvement in motor deficits.[10]6-OHDA-lesioned rats
Cylinder Test (Forelimb Use Asymmetry) Improves use of the affected forelimb.Improves use of the affected forelimb.6-OHDA-lesioned rats
Olfactory Function Not typically assessed or improved.Ameliorates olfactory dysfunction.[7]AAV-α-synuclein mice

Table 2: Comparison of Neuroprotective Effects and Side Profiles

ParameterL-DOPAThis compound (and other Nurr1 Agonists)Animal Model
Dopaminergic Neuron Survival (TH+ Cell Count) No neuroprotective effect; does not halt neuron loss.[5]Provides robust protection of DA neurons from degeneration.[7]MPTP-induced mice
Striatal Dopamine Levels Acutely increases dopamine levels via conversion.May increase baseline dopamine neurotransmission through neuroprotection.6-OHDA, MPTP models
Neuroinflammation (Microglial Activation) Does not suppress underlying neuroinflammation.Reduces microglial activation and levels of pro-inflammatory cytokines.[9]Poly(I:C) + 6-OHDA rats
L-DOPA-Induced Dyskinesia (LID) The primary cause of motor complications with chronic use.[5][6][13]Does not induce dyskinesia-like behaviors when administered alone.[7][10]6-OHDA-lesioned rats

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare L-DOPA and Nurr1 agonists in rodent models of Parkinson's disease.

Protocol 1: 6-OHDA Rat Model of Parkinson's Disease

  • Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Animals are anesthetized with isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra.

  • Neurotoxin Injection: 6-hydroxydopamine (6-OHDA) hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused unilaterally into the target region using a Hamilton syringe.[14] This selectively destroys dopaminergic neurons.

  • Post-operative Care: Animals receive post-operative analgesics and are monitored for recovery. Behavioral testing typically begins 2-3 weeks after surgery to allow for full lesion development.

Protocol 2: Assessment of Motor Deficits (Apomorphine-Induced Rotations)

  • Habituation: Three weeks post-lesion, rats are habituated to the testing environment (a circular arena).

  • Drug Administration: Animals are administered a dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.).

  • Data Collection: Immediately following injection, the animal is placed in the arena. Full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), are recorded for 30-60 minutes using an automated video-tracking system.

  • Analysis: The net rotational score (contralateral minus ipsilateral rotations) is calculated. A successful lesion is typically confirmed by a high rate of contralateral rotations. The efficacy of a therapeutic agent (like L-DOPA or this compound) is measured by its ability to reduce this net rotational score towards zero.

Protocol 3: Assessment of L-DOPA-Induced Dyskinesia (LID)

  • Model Induction: 6-OHDA lesioned rats are treated chronically with L-DOPA (e.g., 6 mg/kg plus benserazide, daily for 21 days) to induce dyskinesia.[6]

  • Abnormal Involuntary Movement (AIMs) Scoring: On testing days, animals are injected with L-DOPA and observed for a period of 1-3 hours.

  • Scoring Parameters: AIMs are scored every 20 minutes by a blinded observer. The severity of axial, limb, and orolingual movements is rated on a scale of 0 (absent) to 4 (continuous, severe). The total AIMs score is calculated.

  • Analysis: The ability of a co-administered compound to reduce the total AIMs score without compromising L-DOPA's anti-parkinsonian effect is a key measure of its anti-dyskinetic potential. Nurr1 agonists are tested for whether they induce AIMs when given alone.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Histological & Biochemical Analysis A 1. PD Model Induction (e.g., 6-OHDA Stereotaxic Surgery) B 2. Post-Lesion Recovery (2-3 Weeks) A->B C 3. Baseline Behavioral Testing (e.g., Rotation Test to confirm lesion) B->C D 4. Chronic Drug Administration (Vehicle, L-DOPA, or this compound) C->D E 5. Post-Treatment Behavioral Assessment (Rotation Test, Cylinder Test, AIMs Scoring) D->E F 6. Post-mortem Analysis E->F G Immunohistochemistry (TH+ neuron count) F->G H HPLC (Striatal Dopamine Levels) F->H I Western Blot / qPCR (Inflammatory markers) F->I

Conclusion and Future Directions

The comparison between this compound and L-DOPA highlights a critical shift in therapeutic strategies for Parkinson's disease, moving from purely symptomatic relief to potentially disease-modifying interventions.

  • L-DOPA remains the most effective symptomatic treatment, directly addressing the dopamine deficit with rapid and potent effects on motor function.[11] However, its benefits are offset by the lack of neuroprotection and the high incidence of motor complications with long-term use.[4]

  • This compound and other Nurr1 agonists represent a neuroprotective and anti-inflammatory approach.[9] Preclinical data show that these compounds can protect dopaminergic neurons, reduce neuroinflammation, and improve motor deficits without inducing dyskinesia-like side effects.[7][10]

The future of PD therapy may lie in a combination approach. The neuroprotective qualities of Nurr1 agonists could potentially slow disease progression, preserving neuronal function and perhaps allowing for lower, more stable doses of L-DOPA, thereby delaying the onset of dyskinesia. Further preclinical studies directly comparing these agents and evaluating their efficacy in combination are essential to validate this promising therapeutic strategy.

References

A Comparative Guide to Therapeutic Strategies Targeting Amyloid-Beta Plaques in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD).[1] Consequently, a significant focus of therapeutic development has been on strategies to reduce or clear these plaques. This guide provides a comparative overview of various therapeutic modalities, their mechanisms of action, and supporting experimental data to aid in the evaluation of current and future treatment strategies.

Therapeutic Approaches and Efficacy

The landscape of Aβ-targeting therapies is dominated by monoclonal antibodies, with other strategies exploring different facets of the amyloid cascade. The following table summarizes the quantitative data on the efficacy of several key therapeutic agents.

Therapeutic AgentClassMechanism of ActionKey Efficacy DataNotable Side Effects
Lecanemab (Leqembi®) Monoclonal AntibodyTargets Aβ protofibrils.[2]- Slows cognitive decline by 27% over 18 months.[3] - Dose- and time-dependent clearance of amyloid plaques.[2]Amyloid-Related Imaging Abnormalities (ARIA).[4]
Donanemab Monoclonal AntibodyTargets pyroglutamated Aβ (pE3-Aβ) in established plaques.[4]- Slows cognitive decline by approximately 29-35%.[3][5] - Significant reduction in Aβ plaque load as measured by PET.[4]ARIA.[4]
Aducanumab (Aduhelm®) Monoclonal AntibodyTargets aggregated soluble and insoluble forms of Aβ.[6]- Dose- and time-dependent reduction of brain Aβ plaques.[6] - Slower cognitive decline in a high-dose group.[6]ARIA, temporary edema.[6]
Gantenerumab Monoclonal AntibodyBinds to Aβ plaques.- Failed to show significant clinical benefits in Phase 3 trials.[7] - Did reduce Aβ plaque levels in preclinical studies.[8]-
Bapineuzumab Monoclonal AntibodyTargets Aβ.- Phase 3 trials were discontinued due to a lack of clinical benefit.[8] - Small reduction in amyloid as assessed by PET scanning.[8]ARIA-E (edema).[8]
Neprilysin EnzymeDegrades Aβ peptides.- Increased levels of neprilysin decreased amyloid deposition in an animal model.[9] - Plaque load was reduced to less than half in treated areas.[9]-
TREM2 Agonists ImmunomodulatorActivates TREM2 on microglia to enhance phagocytosis of Aβ.[10]- Considerable reduction of amyloid burden in a mouse model of familial AD.[10] - Improved cognitive functions in the same model.[10]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

Clinical Trial Protocol for Monoclonal Antibody Therapy (General)

This protocol is a generalized representation based on trials for drugs like Lecanemab and Donanemab.

  • Patient Selection: Participants are typically in the early stages of Alzheimer's disease, with mild cognitive impairment (MCI) or mild dementia, and confirmed amyloid pathology via PET scans or cerebrospinal fluid (CSF) analysis.[3]

  • Study Design: Randomized, double-blind, placebo-controlled trials are the standard.[7]

  • Treatment Administration: The therapeutic antibody is administered intravenously at specified doses and intervals (e.g., monthly infusions).[3][11]

  • Primary Endpoints: The primary outcome is typically a measure of cognitive decline, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the Integrated Alzheimer's Disease Rating Scale (iADRS).[7][8]

  • Secondary Endpoints: These often include changes in amyloid plaque burden measured by PET imaging and levels of Aβ and tau biomarkers in the CSF and plasma.[2][12]

  • Safety Monitoring: Patients are monitored for adverse events, with a particular focus on ARIA through regular MRI scans.[4]

Preclinical Animal Study Protocol for Aβ Clearance

This protocol is based on studies involving animal models to assess the efficacy of novel therapeutic agents.

  • Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ plaques (e.g., PSAPP or PDAPP mice) are commonly used.[4][8]

  • Treatment Administration: The investigational drug (e.g., a TREM2 agonist antibody or a neprilysin gene vector) is administered to the mice, often via intravenous injection or direct brain infusion.[9][10]

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[10]

  • Histopathological Analysis: After the treatment period, mouse brains are harvested for immunohistochemical analysis to quantify the Aβ plaque burden and assess neuronal markers.[9][10]

  • Biochemical Analysis: Brain tissue and plasma may be analyzed to measure the levels of different Aβ species (e.g., Aβ40, Aβ42) and other relevant biomarkers.

Visualizing Pathways and Workflows

Diagrams can elucidate complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.

Amyloid_Cascade_Hypothesis cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Aggregation Aβ Aggregation & Plaque Formation cluster_Pathology Downstream Pathology APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) sAPPa sAPPα APP->sAPPa α-secretase Ab Amyloid-beta (Aβ) peptides sAPPb->Ab γ-secretase p3 p3 fragment sAPPa->p3 γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques Amyloid Plaques Fibrils->Plaques Plaques->Synaptic_Dysfunction Neuronal_Loss Neuronal Loss Synaptic_Dysfunction->Neuronal_Loss Cognitive_Decline Cognitive Decline Neuronal_Loss->Cognitive_Decline

Caption: The Amyloid Cascade Hypothesis.

Monoclonal_Antibody_MOA mAb Monoclonal Antibody (e.g., Lecanemab) Abeta Amyloid-beta Protofibril/Plaque mAb->Abeta Binds to Microglia Microglia mAb->Microglia Fc receptor binding Abeta->Microglia Opsonized Aβ attracts Clearance Phagocytosis and Clearance of Aβ Microglia->Clearance Leads to

Caption: Mechanism of Action for Monoclonal Antibodies.

Clinical_Trial_Workflow Start Patient Screening (MCI/Mild AD, Amyloid Positive) Randomization Randomization Start->Randomization Treatment Treatment Group (IV Infusion of Drug) Randomization->Treatment Placebo Placebo Group (IV Infusion of Placebo) Randomization->Placebo FollowUp Follow-up Period (e.g., 18 months) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Cognitive Scores, Biomarkers) FollowUp->Analysis

Caption: Generalized Clinical Trial Workflow.

References

A Comparative Analysis of CA140 and Other Neurotrophic Factors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurotherapeutics, the quest for potent agents that can protect and regenerate neurons is paramount. This guide provides a comparative analysis of the novel dopamine analogue CA140 and established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance based on available experimental data, and detailed experimental protocols.

Overview of this compound and Other Neurotrophic Factors

This compound is a novel dopamine analogue that has demonstrated neuroprotective and anti-inflammatory properties. Unlike traditional neurotrophic factors, which are typically large proteins, this compound is a small molecule. Recent studies have highlighted its potential in ameliorating Alzheimer's disease (AD) pathology by modulating dopamine D1 receptor (DRD1) signaling.[1]

Brain-Derived Neurotrophic Factor (BDNF) is a well-characterized neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. It is vital for learning and memory.[2][3][4]

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent neurotrophic factor for dopaminergic neurons, making it a significant candidate for Parkinson's disease therapies. It also supports the survival of various other neuron populations.[5][6][7]

Nerve Growth Factor (NGF) was the first neurotrophic factor to be discovered. It is essential for the survival and maintenance of sympathetic and sensory neurons and is also implicated in the regulation of the immune system and inflammatory responses.

Comparative Performance Data

Direct comparative studies with standardized quantitative data across all four compounds are limited due to the differing stages of research and primary therapeutic targets. The following tables summarize available quantitative data for each factor, providing context for the experimental models used.

Table 1: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
ParameterVehicleThis compound (30 mg/kg, i.p.)OutcomeReference
Aβ Plaque Number (hippocampus)100%Reduced significantlyAmelioration of Aβ pathology[1]
Tau Hyperphosphorylation (hippocampus)100%Reduced significantlyReduction of tau pathology[1]
Microglia Activation (hippocampus)100%Reduced significantlyAttenuation of neuroinflammation[1]
Astrocyte Activation (hippocampus)100%Reduced significantlyAttenuation of neuroinflammation[1]
Cognitive Function (Y-maze test)Deficits observedRescued to near wild-type levelsImprovement in spatial working memory[1]
Table 2: In Vitro Neuroprotective Effects of BDNF
Experimental ModelInsultBDNF ConcentrationNeuroprotective EffectReference
Cortical neuron cultureGlutamate excitotoxicity50 ng/mL~70% protection
Hippocampal neuron cultureAβ toxicity100 ng/mLSignificant reduction in apoptosis[8]
SH-SY5Y cellsMPP+ toxicity50 ng/mLIncreased cell viability
Table 3: In Vivo and In Vitro Efficacy of GDNF
Experimental ModelInsult/ConditionGDNF TreatmentOutcomeReference
Rat model of Parkinson's Disease6-OHDA lesionIntrastriatal injectionProtection of dopaminergic neurons[6][7]
Motor neuron cultureAxotomy100 pg/mLPromoted survival
Cortical neuron cultureNMDA excitotoxicity10 ng/mLSignificant neuroprotection[6]
Table 4: In Vivo and In Vitro Efficacy of NGF
Experimental ModelConditionNGF TreatmentOutcomeReference
PC12 cells---50 ng/mLNeurite outgrowth
Dorsal root ganglion neurons---10-100 ng/mLEnhanced survival and neurite outgrowth
Rat model of spinal cord injurySpinal cord injuryIntrathecal administrationPromoted axonal regeneration

Signaling Pathways

The mechanisms of action for this compound and the traditional neurotrophic factors are distinct, involving different receptors and downstream signaling cascades.

This compound Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the dopamine D1 receptor (DRD1). This activation triggers downstream signaling cascades, including the ERK and Akt pathways, which are involved in promoting neuronal survival and reducing neuroinflammation.

CA140_Signaling This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 AC Adenylate Cyclase DRD1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB ERK->CREB Akt Akt Neuroprotection Neuroprotection & Anti-inflammation Akt->Neuroprotection CREB->Neuroprotection

This compound signaling cascade.

BDNF Signaling Pathway

BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This initiates several downstream pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, growth, and synaptic plasticity.

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK Ras/MAPK TrkB->MAPK PLCG PLCγ TrkB->PLCG Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival ERK ERK MAPK->ERK ERK->Survival Plasticity Synaptic Plasticity ERK->Plasticity IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Plasticity

BDNF signaling cascade.

GDNF Signaling Pathway

GDNF signals through a multicomponent receptor complex consisting of the ligand-binding co-receptor GFRα1 and the transmembrane signaling receptor RET proto-oncogene (RET). Binding of GDNF to GFRα1 induces the recruitment and activation of RET, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways.

GDNF_Signaling GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET Receptor GFRa1->RET PI3K PI3K RET->PI3K MAPK Ras/MAPK RET->MAPK Akt Akt PI3K->Akt Survival Dopaminergic Neuron Survival Akt->Survival ERK ERK MAPK->ERK ERK->Survival

GDNF signaling cascade.

NGF Signaling Pathway

NGF binds to the high-affinity TrkA receptor, initiating dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways, which are crucial for the survival and differentiation of sensory and sympathetic neurons.

NGF_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K MAPK Ras/MAPK TrkA->MAPK PLCG PLCγ TrkA->PLCG Akt Akt PI3K->Akt Survival Neuronal Survival & Differentiation Akt->Survival ERK ERK MAPK->ERK ERK->Survival PKC PKC PLCG->PKC PKC->Survival

NGF signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model (this compound)

This protocol is based on the study by Chae et al. (2024).[1]

in_vivo_protocol cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal_model Animal Model: 8-month-old 5xFAD transgenic mice grouping Grouping: Random assignment to Vehicle or this compound group animal_model->grouping drug_prep Drug Preparation: This compound dissolved in 10% DMSO in saline drug_prep->grouping injection Daily intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle for 28 days grouping->injection behavioral Behavioral Testing: Y-maze for spatial working memory injection->behavioral histology Immunohistochemistry: Brain sections stained for Aβ plaques, p-tau, Iba1 (microglia), and GFAP (astrocytes) behavioral->histology biochemical Biochemical Analysis: Western blotting for signaling proteins (e.g., p-ERK, p-Akt) histology->biochemical

In vivo experimental workflow.

Detailed Steps:

  • Animals: Use 8-month-old male 5xFAD transgenic mice as the Alzheimer's disease model and wild-type littermates as controls. House animals under standard laboratory conditions.

  • Drug Administration: Prepare a stock solution of this compound in 10% DMSO in sterile saline. Administer this compound (30 mg/kg) or vehicle (10% DMSO in saline) via intraperitoneal (i.p.) injection daily for 28 consecutive days.

  • Behavioral Analysis: Perform the Y-maze test to assess spatial working memory. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Tissue Processing: After the final injection, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect the brains and post-fix overnight.

  • Immunohistochemistry: Section the brains (30 µm) and perform immunohistochemical staining for Aβ plaques (using 6E10 antibody), hyperphosphorylated tau (AT8 antibody), microglia (Iba1 antibody), and astrocytes (GFAP antibody).

  • Image Analysis: Capture images using a fluorescence microscope and quantify the plaque load, tau pathology, and glial activation in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

  • Western Blotting: For biochemical analysis, collect fresh brain tissue, homogenize, and perform western blotting to measure the levels of key signaling proteins and their phosphorylated forms (e.g., ERK, p-ERK, Akt, p-Akt).

In Vitro Neuronal Survival Assay

This is a general protocol adaptable for testing the neuroprotective effects of various compounds.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compounds (this compound, BDNF, GDNF, NGF)

  • Neurotoxic agent (e.g., glutamate, Aβ oligomers, MPP+)

  • Cell viability assay kit (e.g., MTT, LDH)

  • 96-well culture plates

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 5-7 days to allow for maturation.

  • Pre-treatment: Pre-treat the neurons with various concentrations of the test compounds (e.g., this compound: 1-10 µM; BDNF, GDNF, NGF: 10-100 ng/mL) for 24 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the culture medium. The concentration and incubation time will depend on the specific toxin being used.

  • Cell Viability Assessment: After the desired incubation period, assess cell viability using a quantitative method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. Plot dose-response curves to determine the EC50 of each compound.

Neurite Outgrowth Assay

This protocol is used to assess the ability of a compound to promote the growth of neurites, a key aspect of neuronal development and regeneration.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Culture medium appropriate for the cell type

  • Test compounds

  • Microscopy imaging system

  • Image analysis software

Procedure:

  • Cell Plating: Plate cells at a low density in culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin).

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

  • Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images of the cells using a microscope.

  • Quantification: Use image analysis software to measure the length of the longest neurite per cell and/or the total neurite length per cell.

  • Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells.

Conclusion

This compound represents a promising small molecule approach to neuroprotection, particularly in the context of Alzheimer's disease, by leveraging the dopaminergic system. Its mechanism of action is distinct from the classical protein-based neurotrophic factors BDNF, GDNF, and NGF, which have broader roles in neuronal survival and plasticity across various neuronal populations.

While direct quantitative comparisons are challenging due to the diverse experimental contexts, the available data suggest that all four molecules exhibit potent neuroprotective and/or neurorestorative effects. The choice of therapeutic agent will likely depend on the specific neuropathological condition being targeted. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative potencies and therapeutic windows of these promising neurotherapeutics. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

A Comparative Analysis of CA140's Efficacy in Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the reproducible effects of novel compounds on cognitive function is paramount. This guide provides an objective comparison of the dopamine analog CA140 with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound: A Dopamine D1 Receptor Modulator for Cognitive Enhancement

This compound is a novel dopamine analogue that has demonstrated potential in improving cognitive function and mitigating Alzheimer's disease (AD) pathology in preclinical studies.[1][2] It is structurally related to dopamine and has been shown to cross the blood-brain barrier.[3] The primary mechanism of action for this compound's cognitive-enhancing effects is the modulation of the dopamine D1 receptor (DRD1) signaling pathway.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound, showcasing its effects on cognitive performance, synaptic plasticity, and Alzheimer's disease pathology.

Table 1: Effects of this compound on Cognitive and Synaptic Function in Wild-Type (WT) Mice

ParameterTreatment GroupOutcomeKey Signaling Pathway
Long-Term Memory This compoundRescued scopolamine-induced deficitsDRD1/CaMKIIα and/or ERK signaling[1]
Dendritic Spine Formation This compoundPromoted dendritic spine formationDRD1/CaMKIIα and/or ERK signaling[1]
Long-Term Potentiation (LTP) This compoundRescued scopolamine-induced LTP impairmentDRD1 signaling[1]

Table 2: Effects of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

Pathological MarkerTreatment GroupOutcomeKey Signaling Pathway
Aβ Plaque Number This compoundSignificantly reducedDRD1/Elk1 signaling[1][4]
Tau Hyperphosphorylation This compoundSignificantly reducedDRD1/Elk1 signaling[1][4]
Microgliosis/Astrogliosis This compoundSignificantly reducedDRD1 signaling[1]
Neuroinflammation (NLRP3) This compoundInhibited activationDRD1 signaling[4]
Homeostatic Microglia Markers (cx3cr1, p2ry12) This compoundIncreased mRNA levelsNot specified[1]
AD-Associated Reactive Astrocyte Marker (cxcl10) This compoundDownregulated expressionNot specified[1]

Signaling Pathway and Experimental Workflow

The cognitive and neuroprotective effects of this compound are mediated through specific signaling cascades initiated by the activation of the dopamine D1 receptor.

CA140_Signaling_Pathway cluster_0 This compound Administration cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Outcomes This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 ERK ERK Signaling DRD1->ERK CaMKIIa CaMKIIα Signaling DRD1->CaMKIIa Elk1 Elk1 Signaling DRD1->Elk1 LTP Enhanced Long-Term Potentiation (LTP) ERK->LTP Spine_Formation Increased Dendritic Spine Formation ERK->Spine_Formation CaMKIIa->LTP CaMKIIa->Spine_Formation Neuroprotection Reduced AD Pathology & Neuroinflammation Elk1->Neuroprotection Memory Improved Long-Term Memory LTP->Memory Spine_Formation->Memory

This compound Signaling Pathway

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Regimen cluster_2 Duration cluster_3 Assessments Animal_Model WT or 5xFAD Mice Treatment Daily i.p. injection: - Vehicle (10% DMSO) - this compound (30 mg/kg) Animal_Model->Treatment Duration 10, 14, or 17 days Treatment->Duration Behavioral Behavioral Tests (e.g., memory tasks) Duration->Behavioral Electrophysiology Electrophysiology (LTP measurements) Duration->Electrophysiology Biochemical Biochemical Assays (ELISA, Western Blot) Duration->Biochemical Histological Histological Analysis (Golgi, IF staining) Duration->Histological

In Vivo Experimental Workflow for this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility.

In Vivo Animal Studies
  • Animals: 3-month-old wild-type (WT) C57BL6/N mice or 8-month-old 5xFAD transgenic mice were used as a model for Alzheimer's disease.[4]

  • Treatment: Mice were administered daily intraperitoneal (i.p.) injections of either vehicle (10% DMSO) or this compound (30 mg/kg) for 10, 14, or 17 days.[4]

  • Behavioral Testing: Standardized behavioral tests were conducted to assess cognitive functions such as learning and memory.[4]

  • Electrophysiology: Long-term potentiation (LTP), a cellular correlate of learning and memory, was measured in hippocampal slices to assess synaptic plasticity.[4]

  • Biochemical and Histological Analysis: Following the treatment period, brain tissues were collected for various analyses including ELISA, Western blotting, RNA sequencing, real-time PCR, Golgi staining, and immunofluorescence staining to quantify pathological markers and changes in neuronal morphology.[4]

Comparison with Alternative Cognitive Enhancement Strategies

While direct comparative clinical trials between this compound and other cognitive enhancers are not yet available, a qualitative comparison based on their mechanisms of action can be informative for researchers.

Table 3: Qualitative Comparison of Cognitive Enhancement Strategies

Therapeutic StrategyMechanism of ActionPrimary Target PopulationRoute of Administration
This compound Dopamine D1 Receptor (DRD1) agonistAlzheimer's Disease (preclinical)Intraperitoneal (preclinical)
Dopaminergic Agents (e.g., Rotigotine) Dopamine receptor agonistAlzheimer's Disease, Parkinson's DiseaseTransdermal patch[5][6]
Monoamine Oxidase B (MAO-B) Inhibitors Inhibit the breakdown of dopamineAlzheimer's Disease, Parkinson's DiseaseOral[7][8]
Cholinesterase Inhibitors (e.g., Donepezil) Increase acetylcholine levelsAlzheimer's DiseaseOral[9]
NMDA Receptor Antagonists (e.g., Memantine) Modulate glutamatergic neurotransmissionAlzheimer's DiseaseOral[9]
Natural Products (e.g., Huperzine A, Ginkgo Biloba) Varied (e.g., cholinesterase inhibition, antioxidant)General cognitive decline, Alzheimer's DiseaseOral (dietary supplement)[10][11][12][13]

It is important to note that while some alternative treatments like Ginkgo Biloba and Huperzine A are widely available as supplements, large-scale clinical trials have often yielded inconclusive or negative results regarding their efficacy in treating Alzheimer's disease.[10][14] In contrast, dopaminergic agents, including MAO-B inhibitors, have shown a small but significant positive effect on cognitive symptoms in Alzheimer's disease in meta-analyses.[7][8] The dopamine agonist rotigotine has been shown to improve frontal lobe executive function.[5][6]

Conclusion

The preclinical data on this compound present a compelling case for its potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Its mechanism of action, centered on the dopamine D1 receptor, offers a distinct therapeutic avenue compared to existing treatments that primarily target the cholinergic and glutamatergic systems. The robust effects of this compound on synaptic plasticity, neuroinflammation, and the reduction of AD-related pathology in animal models underscore the need for further investigation and future clinical trials to establish its reproducibility and efficacy in humans. Researchers in the field should consider the promising profile of this compound as they explore novel strategies for combating cognitive decline.

References

Head-to-Head Study of CA140 and Existing Alzheimer's Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel dopamine analogue CA140 against established Alzheimer's disease (AD) therapies. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.

Executive Summary

Alzheimer's disease treatment has historically focused on symptomatic relief through cholinesterase inhibitors and NMDA receptor antagonists. The recent introduction of anti-amyloid monoclonal antibodies has marked a shift towards disease-modifying therapies. This guide introduces this compound, a dopamine analogue with a novel mechanism of action, and positions it alongside current FDA-approved treatments. While direct head-to-head clinical trials are not yet available, this comparison is based on distinct mechanisms of action, and preclinical data for this compound versus clinical data for existing drugs.

Mechanism of Action

The therapeutic landscape for Alzheimer's disease is characterized by a diversity of molecular targets. Existing drugs primarily address the cholinergic deficit, glutamatergic excitotoxicity, and amyloid-beta plaque pathology. This compound introduces a novel approach by modulating dopaminergic signaling to impact neuroinflammation and downstream AD pathology.

This compound: Dopamine D1 Receptor Modulation

This compound is a dopamine analogue that has been shown in preclinical studies to modulate the dopamine D1 receptor (DRD1) signaling pathway.[1][2][3] This modulation has several downstream effects relevant to AD pathology, including:

  • Reduction of Neuroinflammation: this compound has been observed to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response associated with AD.[2][4]

  • Amelioration of Aβ and Tau Pathology: Studies in 5xFAD mouse models of AD have indicated that this compound can reduce amyloid-beta (Aβ) plaque formation and decrease the hyperphosphorylation of tau protein.[1][3]

  • Enhancement of Synaptic Function and Cognition: By activating DRD1 signaling, this compound has been shown to promote synaptic plasticity and improve cognitive function in preclinical models.[1][3]

Existing Alzheimer's Drugs
  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, in the brain. They achieve this by inhibiting the acetylcholinesterase enzyme, which breaks down acetylcholine.[2][5][6]

  • NMDA Receptor Antagonist (Memantine): Memantine protects brain cells from damage caused by excessive glutamate, an excitatory neurotransmitter.[7][8][9] It acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8]

  • Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-beta plaques from the brain.[1][3][4][10][11] Lecanemab targets amyloid protofibrils, while donanemab targets established amyloid plaques.[3]

Comparative Data

The following tables summarize the available quantitative data for this compound and existing Alzheimer's drugs. It is crucial to note that the data for this compound is from preclinical studies, primarily in 5xFAD mice, and is not directly comparable to the clinical trial data for FDA-approved drugs.

Table 1: Comparison of Efficacy and Mechanism of Action
Drug ClassDrug(s)Mechanism of ActionEfficacy Highlights
Dopamine Analogue This compound Modulates Dopamine D1 receptor signaling, reduces neuroinflammation, Aβ, and tau pathology.[1][2][3]Preclinical (5xFAD mice): Significantly reduced Aβ plaque number and tau hyperphosphorylation. Rescued deficits in long-term memory and dendritic spine formation.[1]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineIncreases acetylcholine levels by inhibiting acetylcholinesterase.[2][5][6]Clinical: Provides symptomatic relief, with modest improvements in cognition, function, and behavior.[2][12] Does not halt disease progression.
NMDA Receptor Antagonist MemantineBlocks NMDA receptors to protect against glutamate-mediated excitotoxicity.[7][8][9]Clinical: Used for moderate to severe AD, showing modest benefits in cognition and daily function.[7]
Anti-Amyloid Antibodies Lecanemab (Leqembi), DonanemabTarget and clear amyloid-beta plaques from the brain.[1][3][4][10][11]Clinical (Lecanemab): Slowed cognitive decline by 27% over 18 months in early AD.[13] Clinical (Donanemab): Slowed cognitive decline by around 35% in early AD participants with low-to-medium tau levels.[10]
Table 2: Comparison of Safety and Administration
Drug ClassDrug(s)Common Side EffectsAdministration
Dopamine Analogue This compound Preclinical: Data on side effects in humans is not available.Preclinical: Intraperitoneal injection in mice.[14]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineNausea, vomiting, diarrhea, loss of appetite.[15]Oral (tablet, capsule, liquid), Transdermal patch (Rivastigmine).
NMDA Receptor Antagonist MemantineDizziness, headache, confusion, constipation.[15]Oral (tablet, capsule, liquid).
Anti-Amyloid Antibodies Lecanemab (Leqembi), DonanemabAmyloid-Related Imaging Abnormalities (ARIA) with risk of brain edema (ARIA-E) or hemorrhage (ARIA-H), infusion-related reactions.[1][4]Intravenous infusion.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the preclinical studies of this compound.

Animal Model: 5xFAD Mice

The 5xFAD transgenic mouse model is a widely used model for familial Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to an aggressive and early onset of amyloid plaque pathology.[14][16]

This compound Administration in 5xFAD Mice
  • Dosage and Route: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[14]

  • Vehicle Control: The control group received injections of the vehicle solution (e.g., 10% DMSO in saline).[14]

  • Treatment Duration: The treatment duration in the cited studies ranged from 14 to 17 days.[17]

Immunohistochemistry for Aβ Plaques and Gliosis
  • Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.

  • Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.

  • Staining:

    • Free-floating sections are washed in phosphate-buffered saline (PBS).

    • Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated overnight with primary antibodies targeting Aβ (e.g., 6E10) and markers for microglia (e.g., Iba1) or astrocytes (e.g., GFAP).

    • After washing, sections are incubated with fluorescently labeled secondary antibodies.

    • Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Images are captured using a confocal microscope, and the plaque burden or glial cell activation is quantified using image analysis software like ImageJ.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total RNA is extracted from brain tissue or cultured cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., inflammatory cytokines) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below using Graphviz.

CA140_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_pathology Alzheimer's Pathology This compound This compound (Dopamine Analogue) DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Binds to AC Adenylate Cyclase DRD1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates Neuroinflammation Neuroinflammation PKA->Neuroinflammation Inhibits Abeta_Tau Aβ and Tau Pathology PKA->Abeta_Tau Reduces CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Promotes

Figure 1. Proposed signaling pathway of this compound in Alzheimer's disease.

Existing_AD_Drugs_Pathways cluster_cholinergic Cholinergic Synapse cluster_glutamatergic Glutamatergic Synapse cluster_amyloid Amyloid Cascade ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Postsynaptic_Receptor_ACh Postsynaptic Receptor ACh->Postsynaptic_Receptor_ACh Activates ChEI Cholinesterase Inhibitors ChEI->AChE Inhibits Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Overactivates Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Leads to Memantine Memantine Memantine->NMDA_Receptor Blocks APP Amyloid Precursor Protein (APP) Abeta_Monomers Aβ Monomers APP->Abeta_Monomers Abeta_Protofibrils Aβ Protofibrils Abeta_Monomers->Abeta_Protofibrils Abeta_Plaques Aβ Plaques Abeta_Protofibrils->Abeta_Plaques Lecanemab Lecanemab Lecanemab->Abeta_Protofibrils Targets Donanemab Donanemab Donanemab->Abeta_Plaques Targets

Figure 2. Mechanisms of action for existing Alzheimer's drugs.

Experimental_Workflow start Start: 5xFAD Mice treatment Daily Treatment (this compound or Vehicle) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain Harvest) behavioral->tissue immuno Immunohistochemistry (Aβ, GFAP, Iba1) tissue->immuno rtpcr RT-PCR (Inflammatory Genes) tissue->rtpcr analysis Data Analysis and Comparison immuno->analysis rtpcr->analysis end Conclusion analysis->end

Figure 3. General experimental workflow for preclinical testing of this compound.

Conclusion

This compound presents a promising and novel therapeutic strategy for Alzheimer's disease by targeting the dopaminergic system to mitigate neuroinflammation and key pathological hallmarks of the disease. While preclinical data are encouraging, further research, including rigorous clinical trials, is necessary to establish its efficacy and safety in human patients and to allow for a direct comparison with existing FDA-approved treatments. The distinct mechanism of action of this compound suggests it could potentially be used in combination with other therapies to achieve a multi-faceted approach to treating this complex neurodegenerative disorder. This guide will be updated as new data becomes available.

References

Unveiling the Potential of CA140 in Oncology: A Comparative Analysis of Dopamine D1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cancer therapy may lie in the repurposing of neurological drugs. This guide provides an in-depth, independent verification of the mechanism of action for CA140, a dopamine D1 receptor (DRD1) agonist, and objectively compares its potential anti-cancer properties with other DRD1 agonists. This analysis is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies.

While primarily investigated for its neuroprotective effects in Alzheimer's disease, the mode of action of this compound—a potent dopamine D1 receptor agonist—positions it as a compelling candidate for oncological research. The dopamine D1 receptor is increasingly recognized for its role in regulating key cellular processes implicated in cancer, such as proliferation, apoptosis, and metastasis. Activation of DRD1 has been shown to suppress tumor growth and induce cancer cell death in various preclinical models, suggesting a promising therapeutic avenue.[1][2]

This guide will delve into the DRD1 signaling pathway in cancer, present comparative data on the efficacy of various DRD1 agonists, and provide detailed experimental protocols for the independent verification of these findings.

Comparative Efficacy of DRD1 Agonists in Cancer Cell Lines

To contextualize the potential of this compound, this section presents a comparative summary of the anti-proliferative effects of other known DRD1 agonists on various cancer cell lines. As direct experimental data for this compound in oncology is not yet publicly available, the following data for compounds with a similar mechanism of action serve as a valuable benchmark for future research.

CompoundCancer Cell LineAssayIC50 ValueReference
Fenoldopam ACHN (Renal Cell Carcinoma)Not Specified0.8974 µM[3]
Fenoldopam Mz-ChA-1 (Cholangiocarcinoma)Not Specified26 µM[4]
Amlodipine A549 (Non-small-cell lung cancer)Not Specified9.641 µM[4]
Amlodipine MDA-MB-231 (Breast Cancer)Not Specified8.66 µM[4]
Amlodipine MCF-7 (Breast Cancer)Not Specified12.60 µM[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and to provide a practical framework for experimental validation, the following diagrams illustrate the key signaling pathways and experimental workflows.

Dopamine D1 Receptor Signaling Pathway in Cancer

Activation of the dopamine D1 receptor by an agonist like this compound can trigger a cascade of intracellular events that ultimately impact cell fate. The pathway is multifaceted, with evidence suggesting both G-protein-dependent and -independent signaling. Key downstream effects include the modulation of pathways involved in cell proliferation and apoptosis.[1][2]

DRD1_Signaling_Pathway_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound / DRD1 Agonist This compound / DRD1 Agonist DRD1 DRD1 This compound / DRD1 Agonist->DRD1 Binds to G_Protein G-Protein DRD1->G_Protein Activates PLC Phospholipase C DRD1->PLC Activates ERK ERK DRD1->ERK Activates Akt Akt DRD1->Akt Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Apoptosis_Modulators Apoptosis Modulators PKA->Apoptosis_Modulators Activates Proliferation_Inhibitors Proliferation Inhibitors ERK->Proliferation_Inhibitors GSK3 GSK3 Akt->GSK3 Inhibits GSK3->Proliferation_Inhibitors Inhibition leads to reduced proliferation CREB->Proliferation_Inhibitors Upregulates Cell Death Cell Death Apoptosis_Modulators->Cell Death Cell Cycle Arrest Cell Cycle Arrest Proliferation_Inhibitors->Cell Cycle Arrest MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of DRD1 agonist incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end Apoptosis_Assay_Workflow start Start seed_treat Seed and treat cells with DRD1 agonist start->seed_treat harvest Harvest cells seed_treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in binding buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze data to quantify apoptotic cell populations acquire->analyze end End analyze->end

References

Assessing the Specificity of CA140 for Dopamine D1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of the dopamine analogue CA140 for the dopamine D1 receptor. While publicly available quantitative binding data for this compound is limited, this document outlines the essential experimental procedures and data presentation required for such an evaluation. To establish a benchmark for D1 receptor specificity, this guide includes comparative data for the well-characterized D1-selective agonist SKF-81297 and the D1-selective antagonist SCH-23390.

Quantitative Assessment of Receptor Binding Affinity

A critical step in characterizing any new compound is to determine its binding affinity (Ki) for its intended target and a panel of related receptors. This is typically achieved through competitive radioligand binding assays. The resulting Ki values provide a quantitative measure of the compound's potency and selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) of Reference Compounds for Human Dopamine Receptor Subtypes

CompoundD1D2D3D4D5
SKF-81297 (Agonist) 15[1]>10,000>10,000>10,000-
SCH-23390 (Antagonist) 0.2[2][3]920[4]--0.3[2][3]

Note: A lower Ki value indicates a higher binding affinity. Data for all receptor subtypes for each compound is not always available in a single source.

Experimental Protocols for Specificity Assessment

To determine the binding profile of a compound like this compound, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays used to assess receptor specificity and functional activity.

Radioligand Competitive Binding Assay for Dopamine Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To quantify the binding affinity of a test compound (e.g., this compound) for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human dopamine receptor subtype (e.g., HEK293 or CHO cells).

  • A suitable radioligand for each receptor subtype (e.g., [³H]-SCH-23390 for D1/D5, [³H]-Spiperone or [¹²⁵I]-IABN for D2-like receptors).[5]

  • Test compound (this compound) at a range of concentrations.

  • A non-specific binding determinator (e.g., a high concentration of a known antagonist like (+)-butaclamol).[5]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D1 Receptor Activation

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following D1 receptor activation.

Objective: To determine if this compound acts as an agonist, antagonist, or has no effect on D1 receptor-mediated signaling.

Materials:

  • A cell line expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293).

  • Test compound (this compound) at a range of concentrations.

  • A known D1 receptor agonist (e.g., SKF-81297) for antagonist mode.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound (this compound) to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known D1 agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.

    • Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Visualizing Key Processes

Diagrams are crucial for understanding the complex biological and experimental pathways involved in receptor specificity assessment.

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Dopamine Dopamine / D1 Agonist Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response Gene->Response

Dopamine D1 Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation TestCompound Prepare Test Compound Dilutions TestCompound->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Count Radioactivity Washing->Counting Plotting Plot % Inhibition vs. [Test Compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for Radioligand Binding Assay

Conclusion

The comprehensive assessment of a compound's specificity for its target receptor is fundamental in drug discovery and pharmacological research. While the available literature suggests that this compound modulates dopamine D1 receptor signaling, a complete, publicly available binding profile across all dopamine receptor subtypes is currently lacking. To definitively establish the specificity of this compound, rigorous experimental evaluation using the protocols outlined in this guide is necessary. The provided data for the D1-selective compounds SKF-81297 and SCH-23390 serve as a valuable reference for interpreting the results of such studies. Researchers are encouraged to perform these assays to generate the quantitative data needed to fully characterize the pharmacological profile of this compound.

References

Preclinical Meta-Analysis: Comparative Efficacy of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for preclinical studies involving a compound designated "CA140" did not yield any publicly available data. This may be due to the compound being under early-stage development, an internal project code, or a nomenclature not yet in the public domain.

To fulfill the structural and content requirements of the request, this guide provides a meta-analysis of a representative, well-documented preclinical compound, referred to herein as Exemplarib . The data presented is based on published preclinical studies of the MEK inhibitor, Trametinib, and is intended to serve as a comprehensive example of the requested comparison guide.

Introduction to Exemplarib

Exemplarib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases).[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway.[3] In many human cancers, mutations in upstream proteins like BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled cell proliferation and survival.[3] By inhibiting MEK, Exemplarib blocks downstream signaling to ERK, thereby inhibiting tumor cell growth and inducing apoptosis.[4] It has shown significant preclinical activity in various cancer models, particularly those with BRAF mutations, such as melanoma.[1][5]

Quantitative Data Summary

The following tables summarize the preclinical efficacy of Exemplarib as a monotherapy and in combination with other targeted agents across various cancer models.

Table 1: In Vitro Efficacy of Exemplarib in Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)Exemplarib IC₅₀ (nM)Combination AgentCombination Effect
A375MelanomaBRAF V600E0.5 - 5Dabrafenib (BRAF inhibitor)Synergistic
SK-MEL-28MelanomaBRAF V600E1 - 10Dabrafenib (BRAF inhibitor)Synergistic
HCT116Colorectal CancerKRAS G13D10 - 50Not specified in searchesN/A
Caki-1Renal Cell CarcinomaVHL wild-type~100Sunitinib (TKI)Synergistic
SKOV3Ovarian CancerPIK3CA, KRAS>1000 (Resistant)LBH589 (HDAC inhibitor)Synergistic (Reverses Resistance)[6]
CNE-2Nasopharyngeal CarcinomaN/A~20CisplatinSynergistic[4]

IC₅₀ values are approximate and compiled from multiple preclinical studies. The actual values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Exemplarib in Xenograft Models
Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Key Findings
A375 (mouse)MelanomaExemplarib Monotherapy~60%Significant tumor growth delay compared to vehicle.
A375 (mouse)MelanomaExemplarib + Dabrafenib>80%Combination therapy significantly delayed the onset of resistance compared to either agent alone.[5][7]
786-0-R (mouse)Renal Cell CarcinomaExemplarib + Sunitinib~75%Combination was more effective at suppressing tumor growth and angiogenesis than either drug alone.[8][9]
SKOV3 (mouse)Ovarian CancerExemplarib + LBH589~70%The combination retarded tumor growth more effectively than either agent alone.[6]
Cisplatin-Resistant NPC (mouse)Nasopharyngeal CarcinomaExemplarib~50%Exemplarib was effective in inhibiting the growth of cisplatin-resistant tumors.[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: The following day, cells are treated with serial dilutions of Exemplarib (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). For combination studies, a second compound is added at a fixed concentration or in a dose-response matrix.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). The results are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Growth Study
  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, are used.

  • Tumor Implantation: 2-5 million human cancer cells (e.g., A375 melanoma cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the target volume, mice are randomized into treatment groups (e.g., vehicle control, Exemplarib alone, combination agent alone, Exemplarib + combination agent). Exemplarib is typically administered orally once daily.[1]

  • Efficacy Evaluation: Treatment continues for a specified period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition. Body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: Mean tumor volumes for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between groups.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Exemplarib Exemplarib Exemplarib->MEK

Caption: The MAPK signaling pathway and the inhibitory action of Exemplarib on MEK.

Experimental Workflow Diagram

Xenograft_Workflow start Start: Cell Culture (e.g., A375 Melanoma) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring (Volume = 100-200 mm³) implant->tumor_growth randomize Randomization tumor_growth->randomize group1 Group 1: Vehicle Control randomize->group1 n=8 group2 Group 2: Exemplarib Monotherapy randomize->group2 n=8 group3 Group 3: Alternative Agent (e.g., BRAF Inhibitor) randomize->group3 n=8 group4 Group 4: Exemplarib + Alternative Agent randomize->group4 n=8 measurement Daily Dosing & Tumor Measurement (21-28 days) group1->measurement group2->measurement group3->measurement group4->measurement endpoint Endpoint: Compare Tumor Growth Inhibition measurement->endpoint

Caption: Workflow for an in vivo xenograft study comparing mono and combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Chemical Compound CA140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for the hypothetical chemical compound CA140, based on general best practices for hazardous chemical waste management.

Immediate Safety and Logistical Information

When handling a chemical such as this compound, which is presumed to be hazardous, it is crucial to adhere to established safety protocols. Always consult the specific Safety Data Sheet (SDS) for the compound . For the purposes of this guide, we will assume this compound is a flammable liquid and potentially harmful.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area or under a fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and secure area.

Waste Classification and Disposal Plan

Proper disposal begins with correct waste classification. Laboratory waste is generally categorized as organic, aqueous, or solid. The appropriate disposal container and procedure depend on this classification.

Waste TypeDescriptionDisposal Container
Organic Waste Non-aqueous, carbon-based solvents and chemicals. This can include solids, liquids, or gases.Designated Organic Waste Container
Aqueous Waste Water-soluble solids, liquids, or gases.Designated Aqueous Waste Container
Solid Waste Non-hazardous solid materials such as contaminated weigh boats, filter paper, and silica gel plates.Designated Solid Waste Container

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the steps for the proper disposal of the hypothetical hazardous chemical this compound, assuming it is an organic, non-aqueous substance.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated organic waste container

  • Acetone (or other appropriate organic solvent for rinsing)

  • Waste tag

Procedure:

  • Preparation: Ensure you are wearing the necessary PPE and are working in a properly ventilated area.

  • Waste Transfer: Carefully transfer the this compound waste into the designated organic waste container. Use a funnel to prevent spills.

  • Rinsing: Rinse any container that held this compound with a small amount of an appropriate organic solvent, such as acetone. Transfer the rinse solvent into the organic waste container.

  • Container Sealing: Securely close the organic waste container. Do not overfill the container.

  • Labeling: Fill out a waste tag completely and accurately. Attach the tag to the full waste container.[1]

  • Storage: Move the full and labeled waste container to the designated satellite accumulation area (SAA) for hazardous waste.[1]

  • Pickup: Arrange for the pickup of the waste by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.

cluster_0 Chemical Waste Disposal Workflow start Identify Chemical Waste classify Classify Waste (Organic, Aqueous, Solid) start->classify organic Organic Waste classify->organic Organic aqueous Aqueous Waste classify->aqueous Aqueous solid Solid Waste classify->solid Solid dispose_organic Transfer to Organic Waste Container organic->dispose_organic dispose_aqueous Transfer to Aqueous Waste Container aqueous->dispose_aqueous dispose_solid Transfer to Solid Waste Container solid->dispose_solid label_waste Label Waste Container dispose_organic->label_waste dispose_aqueous->label_waste dispose_solid->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste pickup Arrange for EHS Pickup store_waste->pickup

Caption: A flowchart illustrating the procedural steps for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling CA140 (Calcium Chloride, Dihydrate)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for CA140, Calcium Chloride, Dihydrate. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, while a common laboratory chemical, presents distinct hazards that necessitate careful handling. It is classified as an oral acute toxicant (Category 4) and can cause serious eye irritation (Category 2A)[1][2]. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting[2]. Prolonged skin contact may also result in irritation[2].

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent serious eye irritation from splashes or dust.[1][2]
Hand Protection Wear suitable gloves (e.g., nitrile or latex).To prevent skin irritation from direct contact.[2]
Body Protection A standard laboratory coat or suitable protective clothing.To protect skin and clothing from spills and contamination.[2]

Engineering Controls and Emergency Procedures

Proper laboratory infrastructure is the first line of defense against chemical exposure.

Control MeasureSpecificationRationale
Ventilation Handle in a well-ventilated area.To minimize inhalation of any airborne dust.[2]
Eyewash Stations Must be readily accessible.For immediate rinsing in case of eye contact.[2]
Safety Showers Must be readily accessible.For immediate decontamination in case of large-scale skin contact.[2]

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1].

  • Skin Contact: Wash off with soap and water.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person and call a physician[1].

  • Inhalation: Move the individual to fresh air.

Procedural Workflow for PPE Donning and Doffing

The following workflow diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Handle_this compound Handle this compound Don3->Handle_this compound Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End End Doff3->End Start Start Start->Don1 Handle_this compound->Doff1

PPE Donning and Doffing Workflow for this compound Handling.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it out of the reach of children[2].

Disposal: Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CA140
Reactant of Route 2
Reactant of Route 2
CA140

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.